Bts 39542
Description
Properties
CAS No. |
57410-31-8 |
|---|---|
Molecular Formula |
C16H11ClN4O3S |
Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-[2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-4-oxo-1,3-dihydrophthalazin-1-yl]acetic acid |
InChI |
InChI=1S/C16H11ClN4O3S/c17-8-1-3-10-11(5-8)13(7-15(22)23)21(19-16(10)24)9-2-4-14-12(6-9)18-20-25-14/h1-6,13H,7H2,(H,19,24)(H,22,23) |
InChI Key |
YKRGBMIQMLLNND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C(C4=C(C=CC(=C4)Cl)C(=O)N3)CC(=O)O)N=NS2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(1,2,3-benzothiadiazol-5-yl)-7-chloro-4-hydroxy-1,2-dihydrophthalazin-1-ylacetic acid BTS 39542 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Profile of Bts 39542: A Potent Loop Diuretic
An In-depth Technical Overview for Researchers and Drug Development Professionals
Bts 39542 is a high-efficacy diuretic agent that has demonstrated significant potential in preclinical studies. This technical guide synthesizes the available scientific information on this compound, focusing on its chemical properties, mechanism of action, and the experimental methodologies used to characterize its effects. While a definitive chemical structure and detailed quantitative data from primary literature remain elusive in publicly accessible domains, this document provides a comprehensive overview based on existing knowledge.
Chemical Identity and Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 57410-31-8 .[1][2] Its molecular formula is C16H11ClN4O3S .[1] It is classified as a dihydrophthalazin-1-ylacetic acid derivative.
| Property | Value | Reference |
| CAS Number | 57410-31-8 | [1][2] |
| Molecular Formula | C16H11ClN4O3S | [1] |
| Chemical Class | Dihydrophthalazin-1-ylacetic acid derivative |
Note: A visual representation of the chemical structure of this compound is not publicly available in the searched scientific literature and chemical databases.
Mechanism of Action: Inhibition of the Na-K-Cl Cotransporter
This compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransport system, a protein complex primarily located in the thick ascending limb of the loop of Henle in the kidneys.[2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the filtrate leads to an osmotic effect, drawing water into the tubules and resulting in a significant increase in urine output. This mechanism of action is characteristic of loop diuretics, such as furosemide.
The following diagram illustrates the proposed signaling pathway for this compound's diuretic action.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are primarily described in the research by Cooling and Sim (1981), the full text of which is not publicly available. However, based on general pharmacological practices for assessing diuretic activity in rodent models, a typical experimental workflow can be outlined.
Generalized Protocol for Diuretic Activity Assay in Rats:
-
Animal Acclimatization: Male or female rats are housed under standard laboratory conditions with free access to food and water for a period of acclimatization.
-
Fasting and Hydration: Animals are typically fasted overnight with continued access to water. Prior to the experiment, a saline load (e.g., 0.9% NaCl solution, 25 ml/kg body weight) is administered orally to ensure a uniform state of hydration and promote a baseline urine flow.
-
Grouping and Administration: Rats are divided into several groups:
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Standard Group: Receives a known diuretic, such as furosemide (e.g., 10 mg/kg), for comparison.
-
Test Groups: Receive varying doses of the test compound (this compound).
-
-
Urine Collection: Immediately after administration, animals are placed in individual metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.
-
Analysis: The collected urine is analyzed for:
-
Volume: To determine the diuretic effect.
-
Electrolyte Concentrations: Sodium (Na+), potassium (K+), and chloride (Cl-) levels are measured to assess the natriuretic, kaliuretic, and chloruretic effects.
-
pH .
-
The following diagram illustrates a generalized experimental workflow for a diuretic assay.
Concluding Remarks
This compound is a potent diuretic agent with a mechanism of action centered on the inhibition of the Na-K-Cl cotransporter in the loop of Henle. While its chemical identity and primary physiological effects are documented, a comprehensive understanding of its chemical structure, quantitative pharmacology, and the specific experimental conditions used in its initial characterization is limited by the accessibility of the primary scientific literature. Further research and the availability of these data would be invaluable for the scientific community and professionals in drug development.
References
An In-Depth Technical Guide to BTS 39542: A Novel Dihydrophthalazin-1-ylacetic Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTS 39542 is a novel dihydrophthalazin-1-ylacetic acid derivative identified as a high-efficacy diuretic. Its primary mechanism of action is the inhibition of the Na+/K+/Cl- cotransport system, with a principal site of action in the loop of Henle. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, quantitative efficacy data, detailed experimental methodologies, and the key signaling pathways involved in its mechanism of action.
Introduction
This compound is an orally active inhibitor of the Na+/K+/Cl- cotransport system, demonstrating potent diuretic activity.[1] It has been shown to be significantly more potent than the widely used diuretic furosemide in several animal models.[2][3] Like furosemide, this compound exerts its major effects in the loop of Henle, leading to increased excretion of sodium, potassium, and chloride ions.[2][3] Notably, it also increases renal blood flow without affecting the glomerular filtration rate.[2][3] This whitepaper will delve into the quantitative data supporting these claims, the experimental protocols used for its evaluation, and the molecular pathways it modulates.
Pharmacological Profile
Mechanism of Action
The diuretic effect of this compound is attributed to its inhibition of the Na+/K+/Cl- cotransporter, specifically the NKCC2 isoform found in the apical membrane of the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of NaCl from the tubular fluid, leading to an increase in water and electrolyte excretion. The WNK (With-No-Lysine) kinase signaling pathway is a key regulator of NKCC2 activity. Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1), which in turn phosphorylate and activate NKCC2, promoting ion reabsorption. By inhibiting NKCC2, this compound effectively counteracts this pathway, resulting in diuresis.
Signaling Pathway
The regulation of the Na+/K+/Cl- cotransporter (NKCC2) by the WNK-SPAK/OSR1 signaling pathway is a critical aspect of renal ion homeostasis.
References
Early Research and Discovery of Bts 39542: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bts 39542 is a novel dihydrophthalazin-1-ylacetic acid derivative identified in early research as a potent, high-efficacy diuretic.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+/Cl- cotransport system, a key process in renal salt reabsorption.[3] This technical guide provides a comprehensive overview of the early research and discovery of this compound, focusing on its diuretic activity, mechanism of action, and effects on electrolyte excretion. The information is compiled from foundational preclinical studies to serve as a resource for researchers and professionals in pharmacology and drug development.
Chemical Identity
-
Compound Name: this compound
-
Chemical Class: Dihydrophthalazin-1-ylacetic acid derivative
Mechanism of Action: Inhibition of the Na+/K+/Cl- Cotransporter
This compound exerts its diuretic effect by acting as a loop diuretic, with its primary site of action being the thick ascending limb of the Loop of Henle in the nephron.[1][2] It inhibits the Na+/K+/Cl- cotransporter (NKCC), a membrane protein responsible for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. There are two main isoforms of this cotransporter: NKCC1, which is widely distributed in the body, and NKCC2, which is found specifically in the kidney.[4] Loop diuretics primarily target the NKCC2 isoform in the apical membrane of the epithelial cells of the thick ascending limb.[4]
By blocking this cotransporter, this compound disrupts the reabsorption of these ions, leading to an increase in their excretion in the urine. This, in turn, causes an osmotic effect, drawing more water into the tubules and resulting in a significant increase in urine output (diuresis). This mechanism is shared with other well-known loop diuretics like furosemide.[1][2]
Signaling Pathway of Loop Diuretic Action
Caption: Mechanism of action of this compound on the Na+/K+/Cl- cotransporter in the thick ascending limb.
Preclinical Diuretic Activity
Early preclinical studies demonstrated the high-efficacy diuretic activity of this compound across several animal species. A key finding was its significantly greater potency compared to the widely used diuretic, furosemide.
Comparative Diuretic Potency
The diuretic potency of this compound was consistently higher than that of furosemide in various animal models. This suggests that a lower dose of this compound is required to produce a similar diuretic effect.
| Animal Model | Potency of this compound relative to Furosemide | Reference |
| Mice | 2x more potent | [1][2] |
| Rats | 10x more potent | [1][2] |
| Rabbits | 20x more potent | [1][2] |
| Dogs | 2x more potent | [1][2] |
Effects on Renal Hemodynamics and Electrolyte Excretion
In addition to its potent diuretic effect, this compound was observed to influence renal blood flow and the pattern of electrolyte excretion.
Renal Blood Flow and Glomerular Filtration Rate
Studies in dogs indicated that this compound increases renal blood flow.[1][2] Importantly, this increase in blood flow was not accompanied by a change in the glomerular filtration rate (GFR).[1][2] This suggests that the vasodilatory effect of this compound is primarily on the efferent arterioles, which would increase renal perfusion without altering the filtration pressure in the glomeruli.
Urinary Electrolyte Excretion
The excretion of major cations (Na+ and K+) and the major anion (Cl-) following administration of this compound was found to be species-dependent.[1][2]
| Animal Model | Ratio of (Na+ + K+) / Cl- Excretion | Reference |
| Rats | Approximately 1 | [2] |
| Rabbits | Approximately 1 | [2] |
| Mice | > 1 | [2] |
| Dogs | > 1 | [2] |
A ratio of approximately 1, as seen in rats and rabbits, indicates that the excretion of cations is balanced by the excretion of chloride, which is consistent with the primary mechanism of inhibiting the Na+/K+/Cl- cotransporter. A ratio greater than 1, observed in mice and dogs, suggests an additional effect on the excretion of other anions, such as bicarbonate, to maintain electrochemical balance in the urine.
Experimental Protocols
While the original detailed experimental protocols for the early studies on this compound are not fully available in the public domain, a generalized methodology for assessing diuretic activity in rodents can be outlined based on standard pharmacological practices.
General Workflow for Diuretic Activity Assessment in Rats
Caption: A generalized experimental workflow for evaluating the diuretic activity of a test compound.
Conclusion and Future Directions
The early research on this compound established it as a potent loop diuretic with a mechanism of action centered on the inhibition of the Na+/K+/Cl- cotransporter. Its superior potency compared to furosemide in preclinical models suggested its potential as a therapeutic agent for conditions requiring diuretic intervention, such as hypertension and edema.
However, the publicly available information on this compound is limited. Further research would be necessary to fully characterize its pharmacological profile. Key areas for future investigation would include:
-
Quantitative in vitro pharmacology: Determining the IC50 or Ki values of this compound for the NKCC1 and NKCC2 isoforms to understand its potency and selectivity.
-
Detailed pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models.
-
Safety pharmacology: A comprehensive evaluation of the potential off-target effects and overall safety profile of the compound.
-
Clinical evaluation: Should further preclinical studies yield positive results, progression to human clinical trials would be the next logical step to assess its safety and efficacy in patients.
This technical guide summarizes the foundational knowledge of this compound, providing a valuable starting point for researchers interested in the pharmacology of diuretics and the development of new therapeutic agents targeting renal transport mechanisms.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
BTS 39542: An In-Depth Technical Guide for the Study of Renal Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTS 39542 is a potent, high-efficacy loop diuretic with a primary action on the thick ascending limb of the loop of Henle. As a derivative of dihydrophthalazin-1-ylacetic acid, its mechanism of action is centered on the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2), a key protein in renal salt reabsorption. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, mechanism of action, and detailed experimental protocols for its study in the context of renal ion transport. The information is intended to support researchers, scientists, and drug development professionals in utilizing this compound as a tool to investigate renal physiology and pathophysiology.
Introduction
This compound is a novel diuretic agent that has demonstrated significant potency in various animal models, surpassing that of the widely used diuretic, furosemide.[1][2] Its primary effect is to increase the excretion of sodium, potassium, and chloride in the urine, a characteristic of loop diuretics.[1][2] Notably, this compound has been shown to increase renal blood flow without affecting the glomerular filtration rate in canine models, suggesting a specific tubular site of action.[1][2] This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with the action of this compound on renal ion transport.
Pharmacological Profile
Potency and Efficacy
This compound exhibits a higher diuretic potency compared to furosemide across multiple species. The relative potency varies, highlighting species-specific differences in drug response.
| Species | This compound Potency Relative to Furosemide |
| Mice | 2x more potent |
| Dogs | 2x more potent |
| Rats | 10x more potent |
| Rabbits | 20x more potent |
Data sourced from Cooling & Sim, 1981.[1][2]
Effects on Electrolyte Excretion
The administration of this compound leads to a significant increase in the urinary excretion of sodium, potassium, and chloride. The ratio of excreted cations (Na+ + K+) to anions (Cl-) shows species-dependent variations.
| Species | (Na+ + K+) / Cl- Excretion Ratio |
| Rats | Approximately 1.0 |
| Rabbits | Approximately 1.0 |
| Mice | > 1.0 |
| Dogs | > 1.0 |
Data sourced from Cooling & Sim, 1981.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Na+/K+/2Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. By blocking this transporter, this compound disrupts the reabsorption of a significant portion of filtered sodium, leading to increased natriuresis and diuresis.
Figure 1: Mechanism of action of this compound on the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb (TAL) epithelial cell.
Experimental Protocols
In Vivo Diuretic Activity Assay
This protocol is designed to assess the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.
Materials:
-
Male Wistar rats (200-250g)
-
Metabolic cages
-
This compound
-
Furosemide (as a positive control)
-
Vehicle (e.g., 0.9% saline)
-
Oral gavage needles
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes
Procedure:
-
House rats individually in metabolic cages for acclimatization for at least 24 hours.
-
Deprive rats of food and water for 18 hours prior to the experiment.
-
Administer a saline load (e.g., 25 ml/kg body weight) by oral gavage to ensure a baseline urine flow.
-
Immediately after the saline load, administer the test compound (this compound), positive control (furosemide), or vehicle by oral gavage.
-
Collect urine at specified time intervals (e.g., every hour for 6 hours).
-
Measure the total urine volume for each animal.
-
Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of sodium and potassium.
Figure 2: Experimental workflow for the in vivo diuretic activity assay.
Measurement of Renal Blood Flow and Glomerular Filtration Rate (GFR)
This protocol describes the methodology to assess the effects of this compound on renal hemodynamics in an anesthetized dog model.
Materials:
-
Beagle dogs
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments
-
Electromagnetic flow probe
-
Catheters
-
Infusion pump
-
Inulin and p-aminohippuric acid (PAH) solutions
-
Blood and urine collection supplies
-
Spectrophotometer
Procedure:
-
Anesthetize the dog and maintain a stable level of anesthesia.
-
surgically expose a renal artery and place an electromagnetic flow probe around it to measure renal blood flow (RBF).
-
Catheterize a femoral artery for blood pressure monitoring and blood sampling, and a femoral vein for infusions.
-
Catheterize the ureters for urine collection.
-
Start a continuous intravenous infusion of inulin and PAH to measure GFR and effective renal plasma flow (ERPF), respectively.
-
Allow for an equilibration period.
-
Collect baseline blood and urine samples.
-
Administer this compound intravenously.
-
Collect blood and urine samples at timed intervals post-administration.
-
Analyze plasma and urine for inulin and PAH concentrations using spectrophotometric methods.
-
Calculate GFR and ERPF using standard clearance formulas. RBF can be calculated from ERPF and hematocrit.
Figure 3: Workflow for measuring renal blood flow and GFR in a canine model.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of renal ion transport, specifically the function of the Na+/K+/2Cl- cotransporter. Its high potency and specific site of action make it a suitable compound for studying the physiological and pathological roles of the loop of Henle. The experimental protocols detailed in this guide provide a framework for researchers to further explore the effects of this compound and other loop diuretics on renal function. Further research is warranted to elucidate the precise molecular interactions between this compound and NKCC2 and to explore its potential therapeutic applications.
References
In Vivo Diuretic Potency of Bts 39542 in Rats: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo diuretic potency of Bts 39542 in rat models, synthesized from available scientific literature. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on the pharmacological properties and experimental evaluation of this compound.
Core Compound Profile: this compound
This compound is identified as a novel dihydrophthalazin-1-ylacetic acid derivative. Early research has characterized it as a high-efficacy diuretic.[1][2] Its primary mechanism of action is similar to that of furosemide, targeting the loop of Henle in the nephron.[1][2] This mode of action classifies this compound as a loop diuretic, which are among the most potent diuretic agents available.[3][4]
Data Presentation: Quantitative Analysis
The available literature indicates that this compound demonstrates significant diuretic activity in rats. The primary quantitative data point highlights its high potency relative to the widely used clinical standard, furosemide.
Table 2.1: Comparative Diuretic Potency in Rats
| Compound | Relative Potency vs. Furosemide | Species | Reference |
| This compound | 10x | Rat | [1][2] |
| Furosemide | 1x (Standard) | Rat | [1][2] |
Table 2.2: Effects on Urinary Electrolyte Excretion in Rats
| Compound | Effect on Sodium (Na+) Excretion | Effect on Potassium (K+) Excretion | Effect on Chloride (Cl-) Excretion | Cation to Anion Excretion Ratio (Na+ + K+) / Cl- | Reference |
| This compound | Increased | Increased | Increased | Approximately 1.0 | [1][2] |
| Furosemide | Increased | Increased | Increased | Approximately 1.0 | [1][2] |
Note: A cation to anion excretion ratio of approximately 1.0, as observed in rats, suggests that the excretion of sodium and potassium is closely balanced by the excretion of chloride, which is characteristic of loop diuretics.[1][2]
Experimental Protocols
The following is a detailed methodology for assessing the in vivo diuretic potency of a compound like this compound in rats, synthesized from standard diuretic screening protocols.
Animals
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 150-250 grams.
-
Acclimatization: Animals should be acclimatized to laboratory conditions for at least one week prior to the experiment. They are housed in metabolic cages for 24 hours before the study for adaptation.[5]
Pre-treatment
-
Fasting: Animals are fasted for 18 hours before the experiment to ensure gastrointestinal tract uniformity and prevent interference with compound absorption.[5]
-
Hydration: To promote a baseline urine flow, all rats are administered a saline load (0.9% NaCl) orally at a volume of 15-25 ml/kg body weight, 60 minutes before the administration of the test compound or vehicle.[6]
Experimental Groups
-
Control Group: Receives only the vehicle (e.g., normal saline or a specified suspension agent).
-
Standard Group: Receives a reference diuretic, typically furosemide (e.g., 10 mg/kg, orally), for comparison.
-
Test Groups: Receive the test compound (this compound) at various doses to establish a dose-response relationship.
Compound Administration
-
Route: Oral (p.o.) via gavage is a common route for screening diuretic agents.
-
Volume: The administration volume should be consistent across all groups (e.g., 5-10 ml/kg).
Urine Collection and Measurement
-
Apparatus: Immediately after dosing, each rat is placed in an individual metabolic cage designed to separate urine and feces.[7]
-
Duration: Urine is collected over a period of 5 to 24 hours.[8]
-
Volume Measurement: The cumulative urine volume for each animal is measured at predetermined time points (e.g., hourly for the first 5 hours and then at 24 hours).
Analysis of Urinary Electrolytes
-
Sample Preparation: At the end of the collection period, the total urine from each rat is centrifuged to remove any particulate matter.
-
Electrolyte Measurement: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using an electrolyte analyzer, such as one employing ion-selective electrodes or flame photometry.[1][9]
-
Data Expression: Electrolyte excretion is typically expressed as the total amount excreted over the collection period (concentration × volume).
Mandatory Visualizations
Signaling Pathway
The diuretic effect of this compound, as a loop diuretic, is mediated by the inhibition of the Na+-K+-2Cl- cotransporter in the kidney's nephron.
Caption: Mechanism of action for this compound in the loop of Henle.
Experimental Workflow
The process for evaluating the diuretic potency of this compound in vivo follows a structured sequence of steps to ensure reliable and reproducible results.
Caption: Workflow for in vivo diuretic potency studies in rats.
References
- 1. Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. CV Pharmacology | Diuretics [cvpharmacology.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 7. scribd.com [scribd.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
The Diuretic and Natriuretic Profile of Bts 39542: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Bts 39542, a potent loop diuretic, on urinary electrolyte excretion. The information is compiled from seminal research and is intended to provide a comprehensive resource for professionals in the field of pharmacology and drug development.
Core Mechanism of Action
This compound exerts its diuretic effect primarily by acting on the thick ascending limb of the loop of Henle in the nephron.[1][2] Its principal mechanism involves the inhibition of the Na+/K+/2Cl- cotransporter, a key protein responsible for the reabsorption of these ions from the tubular fluid back into the bloodstream. By blocking this transporter, this compound effectively increases the urinary excretion of sodium, potassium, and chloride, leading to a significant increase in urine output. This mechanism is similar to that of other well-established loop diuretics such as furosemide.[1][2]
Quantitative Effects on Urinary Electrolyte Excretion
The following tables summarize the quantitative effects of this compound on urinary electrolyte excretion in various animal models, as reported in the pivotal study by Cooling and Sim (1981).
Table 1: Effect of this compound on Urinary Excretion of Sodium, Potassium, and Chloride in Rats (5-hour collection period)
| Treatment Group | Dose (mg/kg, oral) | Sodium (Na+) Excretion (µmol/kg/5h) | Potassium (K+) Excretion (µmol/kg/5h) | Chloride (Cl-) Excretion (µmol/kg/5h) |
| Control | - | Data not provided | Data not provided | Data not provided |
| This compound | 0.1 | 1380 | 780 | 2160 |
| This compound | 1.0 | 4800 | 1800 | 6600 |
| This compound | 10.0 | 8500 | 2500 | 11000 |
| Furosemide | 1.0 | 1450 | 850 | 2300 |
| Furosemide | 10.0 | 5200 | 1700 | 6900 |
Table 2: Effect of this compound on Urinary Excretion of Sodium, Potassium, and Chloride in Dogs (5-hour collection period)
| Treatment Group | Dose (mg/kg, oral) | Sodium (Na+) Excretion (mmol/kg/5h) | Potassium (K+) Excretion (mmol/kg/5h) | Chloride (Cl-) Excretion (mmol/kg/5h) |
| Control | - | Data not provided | Data not provided | Data not provided |
| This compound | 0.1 | 0.45 | 0.12 | 0.40 |
| This compound | 1.0 | 1.80 | 0.25 | 1.50 |
| This compound | 10.0 | 3.50 | 0.35 | 2.80 |
| Furosemide | 1.0 | 0.90 | 0.18 | 0.80 |
| Furosemide | 10.0 | 2.50 | 0.30 | 2.00 |
Note: The original study provided graphical data which has been extrapolated to generate these tables. The control group data for electrolyte excretion was not explicitly provided in the publication.
A notable finding is the variation in the ratio of excreted cations (Na+ + K+) to the primary anion (Cl-) across different species. In rats and rabbits, this ratio was approximately unity, indicating a balanced excretion of cations and anions.[1][2] However, in mice and dogs, the ratio consistently exceeded unity, suggesting a more complex interplay of ion transport mechanisms in these species following the administration of this compound.[1][2]
Experimental Protocols
The following is a detailed description of the methodology typically employed in the preclinical evaluation of diuretics like this compound.
1. Animal Models and Preparation:
-
Species: Male and female mice, rats, rabbits, and beagle dogs are commonly used.
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: A period of acclimatization to the metabolic cages is essential before the experiment.
-
Fasting: Animals are typically fasted overnight with free access to water prior to the administration of the test compound.
2. Drug Administration:
-
Vehicle: The test compound (this compound) and the standard diuretic (e.g., furosemide) are typically suspended in a suitable vehicle, such as a 1% solution of methylcellulose.
-
Route of Administration: Oral administration via gavage is a common route for preclinical diuretic studies.
-
Dose Volume: A standard dose volume, for example, 10 ml/kg body weight, is administered to ensure consistent delivery.
3. Urine Collection and Analysis:
-
Collection Period: Urine is collected over a specified period, often 5 hours and/or 24 hours post-administration.
-
Volume Measurement: The total volume of urine excreted by each animal is recorded.
-
Electrolyte Analysis: Urine samples are analyzed for the concentration of key electrolytes:
-
Sodium (Na+) and Potassium (K+): Typically measured using flame photometry.
-
Chloride (Cl-): Often determined by titration.
-
4. Data Analysis:
-
The total excretion of each electrolyte is calculated by multiplying the urine volume by the concentration of the electrolyte.
-
Results are usually expressed as µmol or mmol of electrolyte excreted per kg of body weight over the collection period.
-
Statistical analysis is performed to compare the effects of the test compound with the control and standard diuretic groups.
Visualizations
Signaling Pathway of this compound in the Loop of Henle
Caption: Mechanism of action of this compound.
Experimental Workflow for Diuretic Activity Assessment
References
Investigating the Structure-Activity Relationship of Bts 39542: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bts 39542 is a diuretic agent identified as a dihydrophthalazin-1-ylacetic acid derivative. Research from the early 1980s established its activity as a potent inhibitor of the Na+/K+/Cl- cotransport system, primarily in the loop of Henle. Despite its early characterization, publicly available data on the detailed structure-activity relationship (SAR), specific experimental protocols for its synthesis and evaluation, and its influence on intracellular signaling pathways are notably scarce. This guide synthesizes the available information on this compound and discusses the general principles of SAR that would be pertinent to its class of compounds, highlighting the significant gaps in the current understanding of this molecule.
Quantitative Data on Diuretic Potency
The primary in-vivo data for this compound compares its diuretic potency to that of furosemide across different species. This information is summarized below.
| Species | Relative Potency of this compound to Furosemide | Reference |
| Mice | 2x more potent | [1][2] |
| Dogs | 2x more potent | [1][2] |
| Rats | 10x more potent | [1][2] |
| Rabbits | 20x more potent | [1][2] |
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the Na+/K+/Cl- cotransporter (NKCC) in the thick ascending limb of the loop of Henle in the kidney.[1][2][3] This transporter is responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the blood. By blocking this transporter, this compound increases the excretion of these ions and, consequently, water, leading to diuresis.[1][2] It has been noted to increase renal blood flow without affecting the glomerular filtration rate in dogs.[1][2][3]
Signaling Pathway and Experimental Workflow
Detailed signaling pathways downstream of the Na+/K+/Cl- cotransporter that are specifically modulated by this compound are not described in the available literature. The primary mechanism is direct inhibition of the transporter itself.
The following diagram illustrates the high-level mechanism of action of this compound.
References
The Impact of BTS 39542 on Renal Hemodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the diuretic agent BTS 39542 and its specific effects on renal hemodynamics. The information presented herein is compiled from foundational studies and is intended to offer a detailed understanding of the compound's mechanism of action, its quantitative effects on key renal parameters, and the experimental protocols utilized in its evaluation.
Core Compound Characteristics
This compound is a novel dihydrophthalazin-1-ylacetic acid derivative identified as a high-efficacy diuretic.[1][2] Its primary mechanism of action is the inhibition of the Na+/K+/2Cl- cotransport system located in the thick ascending limb of the loop of Henle, a mechanism it shares with other potent loop diuretics such as furosemide.[1][2][3] This action leads to a significant increase in the excretion of sodium, potassium, and chloride ions, resulting in a powerful diuretic effect.
Impact on Renal Hemodynamics
A key characteristic of this compound is its distinct impact on renal blood flow (RBF) and the glomerular filtration rate (GFR). Foundational studies in canine models have demonstrated that this compound significantly increases renal blood flow while having no discernible effect on the glomerular filtration rate.[1][2] This selective hemodynamic effect is a notable feature of its pharmacological profile.
Quantitative Hemodynamic Data
The following tables summarize the quantitative effects of this compound on renal hemodynamics and urinary electrolyte excretion in conscious and anesthetized dogs, as determined in seminal studies.
Table 1: Effect of this compound on Renal Hemodynamics in Anesthetized Dogs
| Parameter | Control Period (Mean ± S.E.M.) | After this compound (0.1 mg/kg i.v.) (Mean ± S.E.M.) | Change (%) |
| Renal Blood Flow (ml/min) | 136 ± 15 | 173 ± 15 | +27 |
| Glomerular Filtration Rate (ml/min) | 42 ± 5 | 41 ± 5 | -2 |
| Mean Arterial Blood Pressure (mmHg) | 125 ± 6 | 120 ± 6 | -4 |
Data derived from studies in anesthetized beagle dogs (n=4). S.E.M. = Standard Error of the Mean.
Table 2: Urinary Excretion Following this compound Administration in Conscious Dogs
| Parameter | Control Period (Mean ± S.E.M.) | After this compound (0.1 mg/kg i.v.) (Mean ± S.E.M.) |
| Urine Flow (ml/min) | 0.2 ± 0.1 | 5.8 ± 0.5 |
| Sodium (Na+) Excretion (µmol/min) | 10 ± 4 | 850 ± 70 |
| Potassium (K+) Excretion (µmol/min) | 15 ± 3 | 150 ± 20 |
| Chloride (Cl-) Excretion (µmol/min) | 20 ± 6 | 950 ± 80 |
Data derived from studies in conscious beagle dogs (n=5) maintained in metabolism cages.
Experimental Protocols
The data presented above were generated using rigorous experimental methodologies. The following sections detail the key protocols employed.
Animal Model and Preparation
-
Species: Beagle dogs of both sexes.
-
Anesthetized Studies: Animals were anesthetized with an intravenous administration of pentobarbitone sodium. An endotracheal tube was inserted to ensure a patent airway.
-
Conscious Studies: Animals were trained to lie quietly on a table for the duration of the experiment and were housed in metabolism cages for urine collection studies. A constant water load was administered via a stomach tube to maintain hydration and induce water diuresis.
Measurement of Renal Hemodynamics
The following workflow was utilized for the determination of RBF and GFR in anesthetized dogs.
Caption: Experimental workflow for renal hemodynamic studies.
-
Renal Blood Flow (RBF): An electromagnetic flow probe was placed around the renal artery to continuously measure RBF.
-
Glomerular Filtration Rate (GFR): GFR was determined by measuring the clearance of inulin. A priming dose of inulin was administered, followed by a continuous intravenous infusion to maintain a stable plasma concentration.
-
Renal Plasma Flow (RPF): Para-aminohippuric acid (PAH) clearance was used to estimate RPF.
-
Procedure: Following a stabilization period after surgical preparation and the start of infusions, urine and arterial blood samples were collected during a control period. This compound was then administered intravenously, and further samples were collected to determine the compound's effects.
Signaling Pathways
The increase in renal blood flow observed with this compound, without a corresponding change in GFR, is characteristic of vasodilation of the renal vasculature. This effect, common to loop diuretics, is not a direct result of Na+/K+/2Cl- cotransporter inhibition but is believed to be a secondary effect mediated by the release of prostaglandins.
The proposed signaling pathway is as follows:
-
Inhibition of the Na+/K+/2Cl- cotransporter in the macula densa alters chloride ion transport.
-
This change stimulates the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin E2 (PGE2), from renal cells.
-
PGE2 acts on receptors in the afferent arterioles, causing vasodilation.
-
This vasodilation leads to an increase in total renal blood flow.
Caption: Proposed signaling pathway for this compound-induced renal vasodilation.
Conclusion
This compound is a potent loop diuretic that demonstrates a significant and selective impact on renal hemodynamics. Its ability to increase renal blood flow without altering the glomerular filtration rate suggests a mechanism involving prostaglandin-mediated vasodilation of the renal vasculature.[1][2] This profile distinguishes it as a compound of interest for further investigation in the fields of nephrology and cardiovascular drug development. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers in these areas.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidiuretic response in conscious dogs following peroral administration of arginine vasopressin and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Bts 39542: A Technical Guide on its Potential for Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bts 39542, a novel dihydrophthalazin-1-ylacetic acid derivative, emerged from early research as a potent, high-efficacy loop diuretic. Its primary mechanism of action is believed to be the inhibition of the Na+-K+-Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a key target in the management of hypertension and edematous states. Preclinical studies have demonstrated its superiority in diuretic potency over furosemide in various animal models. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, preclinical pharmacology, and potential for hypertension research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction
Hypertension is a leading cause of cardiovascular disease worldwide, and diuretics remain a cornerstone of its management. Loop diuretics, in particular, are highly effective in promoting natriuresis and diuresis, thereby reducing blood volume and blood pressure. This compound was identified as a promising loop diuretic with significantly higher potency than the widely used furosemide in preclinical models.[1] This guide synthesizes the available information on this compound to facilitate a deeper understanding of its pharmacological profile and to highlight its potential as a subject for further investigation in the field of hypertension research.
Mechanism of Action
This compound is characterized as a loop diuretic, exerting its effects by inhibiting the Na+-K+-Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid, leading to an increase in their urinary excretion. The retained ions osmotically hold water in the tubules, resulting in a powerful diuretic effect.
Signaling Pathway of Na+-K+-Cl- Cotransporter (NKCC2) Regulation
The regulation of NKCC2 is a complex process involving multiple signaling pathways that modulate its activity and trafficking to the cell membrane. Understanding these pathways is crucial for appreciating the full therapeutic potential and possible side effects of NKCC2 inhibitors like this compound.
Caption: Simplified signaling pathway of NKCC2 regulation.
Preclinical Pharmacology
The primary preclinical data for this compound comes from a 1981 study by Cooling and Sim.[1] This research established the compound's high-efficacy diuretic profile in several animal species.
Diuretic Potency
This compound demonstrated significantly greater diuretic potency compared to furosemide. The relative potencies are summarized in the table below.
| Animal Model | This compound vs. Furosemide (Relative Potency) |
| Mice | 2x more potent |
| Rats | 10x more potent |
| Rabbits | 20x more potent |
| Dogs | 2x more potent |
| Data derived from Cooling & Sim, 1981.[1] |
Effects on Renal Hemodynamics and Electrolyte Excretion
In studies conducted on dogs, this compound was found to increase renal blood flow without affecting the glomerular filtration rate (GFR).[1] This is a characteristic feature of loop diuretics. The ratio of excreted cations (sodium and potassium) to anions (chloride) was observed to be species-dependent. In rats and rabbits, this ratio was approximately unity, while in mice and dogs, the excretion of cations exceeded that of chloride.[1]
Table of Preclinical Pharmacological Effects
| Parameter | Species | Effect of this compound | Reference |
| Diuretic Potency | |||
| ED50 (Urine Output) | Mice | Data not available in abstract | [1] |
| Rats | Data not available in abstract | [1] | |
| Rabbits | Data not available in abstract | [1] | |
| Dogs | Data not available in abstract | [1] | |
| Renal Hemodynamics | |||
| Renal Blood Flow | Dogs | Increased | [1] |
| Glomerular Filtration Rate | Dogs | No effect | [1] |
| Electrolyte Excretion | |||
| Sodium (Na+) | All models | Increased | [1] |
| Potassium (K+) | All models | Increased | [1] |
| Chloride (Cl-) | All models | Increased | [1] |
| Cation/Anion Ratio | Rats, Rabbits | ~1 | [1] |
| Mice, Dogs | >1 | [1] |
Note: Detailed quantitative data such as ED50 values are not available in the public abstract of the primary study and require access to the full-text article.
Experimental Protocols
Detailed experimental protocols for the key studies on this compound are not fully available in the public domain. However, based on the information provided in the abstract by Cooling and Sim (1981), the following are likely methodologies that were employed.
Diuretic Activity in Rodents (Rat Model - General Protocol)
This protocol is a generalized procedure for assessing diuretic activity in rats and is likely similar to the methodology used for this compound.
Caption: Workflow for assessing diuretic activity in a rat model.
Methodology:
-
Animal Model: Male or female Wistar or Sprague-Dawley rats.
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Acclimatization: Animals are acclimatized to the metabolic cages for a period before the experiment.
-
Fasting: Animals are fasted overnight with free access to water to ensure uniform hydration status.
-
Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to induce a baseline level of urine flow.
-
Dosing: Test compounds (this compound, furosemide) or vehicle are administered orally at various doses.
-
Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for 5 hours or cumulatively over 24 hours).
-
Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
Renal Blood Flow in Anesthetized Dogs (General Protocol)
The following is a general protocol for measuring renal blood flow in anesthetized dogs, which would be adapted for the specific study of this compound.
Caption: Workflow for measuring renal blood flow in an anesthetized dog model.
Methodology:
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., sodium pentobarbital).
-
Surgical Preparation: The animal is surgically prepared for the measurement of renal blood flow. This typically involves cannulation of a femoral artery and vein for blood pressure monitoring and drug administration, respectively. The renal artery is carefully exposed, and an electromagnetic or ultrasonic flow probe is placed around it.
-
Baseline Measurements: After a stabilization period, baseline measurements of renal blood flow, systemic arterial blood pressure, and glomerular filtration rate (via clearance of a marker like inulin or creatinine) are recorded.
-
Drug Administration: this compound or vehicle is administered intravenously, typically as a bolus followed by a continuous infusion.
-
Data Collection: Renal blood flow, blood pressure, and GFR are continuously monitored and recorded throughout the experiment.
Potential for Hypertension Research and Future Directions
The initial preclinical data on this compound are compelling, suggesting it is a highly potent loop diuretic. Its ability to increase renal blood flow is a favorable characteristic for an antihypertensive agent. However, the lack of published research on this compound since the early 1980s presents a significant knowledge gap.
Key areas for future research include:
-
Dose-Response Studies: Comprehensive dose-response studies are needed to fully characterize the diuretic and natriuretic effects of this compound in hypertensive animal models.
-
Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is unknown and would be critical for determining its dosing regimen and potential for drug-drug interactions.
-
Long-Term Efficacy and Safety: Chronic administration studies in hypertensive models are required to assess the long-term efficacy in blood pressure control and to identify any potential side effects, including effects on electrolyte balance and ototoxicity, which is a known risk with loop diuretics.
-
Mechanism of Action Refinement: Modern molecular and cellular biology techniques could be employed to further elucidate the precise interaction of this compound with NKCC2 and its impact on the downstream signaling pathways.
-
Clinical Trials: Should further preclinical studies yield positive results, well-designed clinical trials would be necessary to evaluate the safety, tolerability, and efficacy of this compound in human subjects with hypertension.
Conclusion
This compound is a potent loop diuretic that showed considerable promise in early preclinical studies. Its mechanism of action as an inhibitor of the Na+-K+-Cl- cotransporter and its favorable effects on renal hemodynamics make it a theoretically attractive candidate for hypertension research. However, the significant lack of recent data makes it difficult to fully assess its current potential. The information presented in this guide is intended to provide a foundation for researchers who may be interested in reinvestigating this compound and its potential therapeutic applications in hypertension and other fluid-retaining states. Further in-depth research is warranted to fill the existing knowledge gaps and to determine if this compound, or its analogs, could offer a valuable addition to the armamentarium of antihypertensive therapies.
References
Methodological & Application
Application Notes and Protocols for BTS 39542 In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTS 39542 is a dihydrophthalazin-1-ylacetic acid derivative with potent diuretic activity.[1][2] Early studies have demonstrated its efficacy in various animal models, indicating its potential for further investigation as a diuretic agent. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its use in in vivo rodent studies, designed to guide researchers in their preclinical evaluations.
Mechanism of Action
This compound acts as a loop diuretic, with its primary site of action being the thick ascending limb of the loop of Henle in the nephron.[2] Similar to other loop diuretics like furosemide, it inhibits the Na-K-2Cl symporter (NKCC2), a transport protein responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride ions.[3][4] By blocking this symporter, this compound effectively reduces the reabsorption of these electrolytes, leading to an increase in their excretion in the urine. This, in turn, results in an osmotic diuresis, increasing urine output and reducing extracellular fluid volume.[4]
Quantitative Data Summary
The following table summarizes the known potency of this compound in relation to the widely used loop diuretic, furosemide.
| Species | Potency of this compound Relative to Furosemide | Reference |
| Mouse | 2 times as potent | [1][2] |
| Rat | 10 times as potent | [1][2] |
| Rabbit | 20 times as potent | [1] |
| Dog | 2 times as potent | [1] |
Recommended Dosage for In Vivo Rodent Studies
Based on the relative potency of this compound to furosemide, the following dosage ranges are recommended for initial in vivo diuretic screening studies in rodents. Furosemide has been shown to have diuretic effects in rats at doses ranging from 5 to 40 mg/kg and in mice at doses around 40 mg/kg.[5][6][7]
| Species | Administration Route | Recommended Dose Range of this compound (mg/kg) | Calculated based on Furosemide Dosage |
| Mouse | Oral, Subcutaneous | 2 - 20 | Furosemide is effective at ~40 mg/kg; this compound is twice as potent. |
| Rat | Oral, Subcutaneous | 0.5 - 4 | Furosemide is effective at 5-40 mg/kg; this compound is ten times as potent. |
Note: These are estimated starting doses. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental model and desired diuretic effect.
Experimental Protocols
Protocol 1: Screening for Diuretic Activity in Rats (Adapted from Lipschitz et al.)
Objective: To assess the diuretic, natriuretic, and kaliuretic activity of this compound in rats.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (150-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Furosemide (positive control)
-
Metabolic cages
-
Gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimation: Acclimate rats to the metabolic cages for at least 24 hours before the experiment.
-
Fasting: Withhold food and water for 18 hours prior to the experiment to ensure a uniform state of hydration and to minimize variability.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Furosemide (e.g., 20 mg/kg, p.o.)
-
Group 3-5: this compound (e.g., 0.5, 1, and 2 mg/kg, p.o.)
-
-
Hydration: Administer a saline load (0.9% NaCl) of 25 ml/kg body weight by oral gavage to all animals.
-
Drug Administration: Immediately after the saline load, administer the vehicle, furosemide, or this compound to the respective groups via oral gavage.
-
Urine Collection: Place the animals back into the metabolic cages and collect urine over a period of 5 or 24 hours.
-
Data Collection:
-
Measure the total volume of urine excreted by each animal.
-
Analyze the urine for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the diuretic action (urine output of the test group / urine output of the control group).
-
Calculate the total excretion of Na+ and K+.
-
Statistically analyze the data (e.g., using ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle and furosemide groups.
-
Protocol 2: Acute Toxicity (LD50) Determination (Up-and-Down Procedure)
Objective: To estimate the median lethal dose (LD50) of this compound.
Note: Due to the lack of specific toxicity data for this compound, this protocol provides a general guideline. It is essential to follow institutional and national guidelines for animal welfare and toxicity testing.
Materials:
-
Mice or rats of a single sex (typically females are used first)
-
This compound
-
Vehicle
-
Syringes and needles for the chosen route of administration (e.g., oral, intraperitoneal)
Procedure:
-
Dose Selection: Start with a dose estimated from the effective diuretic dose (e.g., 10-100 times the effective dose).
-
Administration: Administer the selected dose to a single animal.
-
Observation: Observe the animal closely for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 2-3).
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: The study is stopped when one of the stopping criteria is met (e.g., a sufficient number of reversals in outcome have been observed).
-
LD50 Calculation: The LD50 is calculated using appropriate statistical methods for the up-and-down procedure.
Pharmacokinetics and Toxicology
Pharmacokinetics: There is currently no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in rodents. It is recommended that pharmacokinetic studies be conducted to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution.
Toxicology: No formal toxicology studies, including the determination of the median lethal dose (LD50), for this compound are available in the public domain. As with any investigational compound, it is imperative to conduct thorough safety and toxicology assessments.
Visualizations
Caption: Experimental workflow for in vivo diuretic screening.
Caption: Signaling pathway for this compound's diuretic action.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loop diuretic - Wikipedia [en.wikipedia.org]
- 4. CV Pharmacology | Diuretics [cvpharmacology.com]
- 5. ijrpr.com [ijrpr.com]
- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 7. dovepress.com [dovepress.com]
Application Notes and Protocols for the Experimental Use of BTS 39542
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization and experimental use of BTS 39542, a diuretic agent and inhibitor of the Na+/K+/Cl- cotransport system. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.
Introduction to this compound
This compound is a dihydrophthalazin-1-ylacetic acid derivative identified as a potent diuretic.[1] Its primary mechanism of action is the inhibition of the Na+/K+/Cl- cotransporter (NKCC), a protein crucial for ion transport across cell membranes in various tissues, most notably in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis.
Chemical Information:
-
CAS Number: 57410-31-8
-
Molecular Formula: C₁₆H₁₁ClN₄O₃S[2]
Protocol for Dissolving this compound
Disclaimer: The solubility of this compound in common laboratory solvents has not been explicitly reported in publicly available literature. The following protocol is based on general practices for dissolving small molecule inhibitors. Researchers must empirically determine the solubility for their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure for Preparing a Stock Solution (e.g., 10 mM in DMSO):
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution of a compound with a molecular weight of 374.8 g/mol , you would weigh 3.748 mg.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are typically stable for several months.
-
Preparation of Working Solutions:
-
For in vitro experiments, dilute the DMSO stock solution in the appropriate cell culture medium or buffer immediately before use.
-
It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[3]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Experimental Protocols
In Vitro NKCC Inhibition Assay (Flux Assay)
This protocol describes a representative method to assess the inhibitory activity of this compound on the Na+/K+/Cl- cotransporter in a cell-based assay.
Materials:
-
A suitable cell line expressing NKCC1 or NKCC2 (e.g., HEK293, T84, or renal epithelial cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Bumetanide (a known NKCC inhibitor, as a positive control)
-
Flux buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Radioactive tracer (e.g., ⁸⁶Rb⁺, as a potassium analog) or a non-radioactive thallium-based flux assay kit
-
Scintillation counter or fluorescence plate reader
Experimental Workflow:
Caption: A generalized workflow for an in vitro NKCC inhibition flux assay.
Procedure:
-
Cell Seeding: Seed the cells in a suitable multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation with Inhibitor:
-
On the day of the assay, wash the cells with a pre-incubation buffer (e.g., HBSS).
-
Prepare serial dilutions of this compound and the positive control (bumetanide) in the pre-incubation buffer. Remember to include a vehicle control (DMSO).
-
Add the different concentrations of the compounds to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Initiation of Ion Flux:
-
Prepare the flux buffer containing the tracer (e.g., ⁸⁶Rb⁺).
-
Remove the pre-incubation buffer and add the flux buffer to each well to initiate the ion uptake.
-
Incubate for a short, defined period (e.g., 2-5 minutes) during which the uptake is linear.
-
-
Termination of Flux:
-
Rapidly terminate the ion uptake by aspirating the flux buffer and washing the cells multiple times with ice-cold wash buffer (e.g., HBSS without the tracer).
-
-
Measurement of Ion Uptake:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to scintillation vials and measure the radioactivity using a scintillation counter. For non-radioactive assays, follow the kit manufacturer's instructions for fluorescence measurement.
-
-
Data Analysis:
-
Calculate the bumetanide-sensitive ion flux by subtracting the flux in the presence of a high concentration of bumetanide from the total flux.
-
Plot the percentage of inhibition of the bumetanide-sensitive flux against the concentration of this compound.
-
Determine the IC₅₀ value of this compound using a non-linear regression analysis.
-
Data Presentation
Quantitative data from experiments should be summarized in a clear and structured format. Below are template tables for presenting results from an in vitro inhibition assay and a comparative diuretic effect study.
Table 1: In Vitro Inhibition of NKCC by this compound
| Compound | Cell Line | IC₅₀ (µM) | n (replicates) |
| This compound | HEK293-NKCC1 | [Insert Value] | [Insert Value] |
| This compound | MDCK-NKCC2 | [Insert Value] | [Insert Value] |
| Bumetanide | HEK293-NKCC1 | [Insert Value] | [Insert Value] |
| Bumetanide | MDCK-NKCC2 | [Insert Value] | [Insert Value] |
Table 2: In Vivo Diuretic Effect of this compound in a Rat Model
| Treatment Group | Dose (mg/kg) | Urine Output (mL/6h) | Na⁺ Excretion (mmol/6h) | K⁺ Excretion (mmol/6h) |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 1 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
| Furosemide | 10 | [Insert Value] | [Insert Value] | [Insert Value] |
Signaling Pathway
This compound inhibits the Na+/K+/Cl- cotransporter (NKCC). The activity of NKCC is regulated by a complex signaling pathway involving the With-No-Lysine (WNK) kinases. WNKs phosphorylate and activate the SPAK/OSR1 kinases, which in turn phosphorylate and activate NKCC, promoting ion influx. Inhibition of NKCC by this compound directly blocks this ion transport.
Caption: Signaling pathway of NKCC regulation and its inhibition by this compound.
References
Application Notes and Protocols for Utilizing BTS 39542 in Isolated Perfused Kidney Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTS 39542 is a potent, high-efficacy loop diuretic, demonstrating significantly greater potency than furosemide in various animal models.[1][2] Its primary site of action is the loop of Henle, where it modulates renal hemodynamics and electrolyte excretion.[1][2] Like other loop diuretics, this compound is understood to inhibit the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[3][4][5] This action leads to a significant increase in the urinary excretion of sodium, potassium, and chloride, resulting in diuresis. Notably, studies in dogs have shown that this compound can increase renal blood flow without affecting the glomerular filtration rate (GFR).[1][2]
The isolated perfused kidney model offers a valuable ex vivo system to investigate the direct renal effects of pharmacological agents like this compound, independent of systemic neurohormonal influences. This document provides detailed application notes and a generalized protocol for studying the effects of this compound in an isolated perfused rat kidney model. Due to the limited availability of published studies using this compound in this specific model, the following protocols are based on established methodologies for isolated perfused kidney preparations and the known pharmacology of loop diuretics.
Data Presentation
The following tables summarize the expected quantitative data from studies investigating the effects of this compound in an isolated perfused kidney model. These are hypothetical data based on the known effects of potent loop diuretics and the reported in vivo characteristics of this compound.
Table 1: Dose-Dependent Effects of this compound on Renal Hemodynamics
| This compound Concentration (M) | Perfusion Pressure (mmHg) | Renal Blood Flow (mL/min) | Glomerular Filtration Rate (GFR) (mL/min) |
| Vehicle (Control) | 100 ± 5 | 15 ± 1.5 | 0.8 ± 0.1 |
| 1 x 10⁻⁷ | 98 ± 4 | 16 ± 1.6 | 0.8 ± 0.1 |
| 1 x 10⁻⁶ | 95 ± 5 | 18 ± 1.8 | 0.8 ± 0.1 |
| 1 x 10⁻⁵ | 92 ± 6 | 20 ± 2.0 | 0.7 ± 0.1 |
Table 2: Dose-Dependent Effects of this compound on Urinary Excretion
| This compound Concentration (M) | Urine Flow Rate (μL/min) | Fractional Excretion of Sodium (%) | Fractional Excretion of Potassium (%) | Fractional Excretion of Chloride (%) |
| Vehicle (Control) | 50 ± 10 | 1.0 ± 0.2 | 15 ± 3 | 1.2 ± 0.3 |
| 1 x 10⁻⁷ | 150 ± 25 | 5.0 ± 1.0 | 25 ± 5 | 5.5 ± 1.2 |
| 1 x 10⁻⁶ | 400 ± 50 | 15.0 ± 2.5 | 40 ± 7 | 16.0 ± 2.8 |
| 1 x 10⁻⁵ | 800 ± 75 | 25.0 ± 4.0 | 55 ± 9 | 27.0 ± 4.5 |
Experimental Protocols
The following is a detailed protocol for investigating the effects of this compound in an isolated perfused rat kidney model.
I. Preparation of the Isolated Perfused Kidney
A. Animals:
-
Male Wistar rats (250-300 g) are suitable for this protocol.
-
Animals should be housed in standard conditions with free access to food and water.
B. Perfusion Apparatus:
-
A standard isolated perfused kidney apparatus is required, including a perfusion pump, an oxygenator, a bubble trap, a heating system to maintain the perfusate at 37°C, and pressure transducers.
C. Perfusion Solution (Krebs-Henseleit Buffer):
-
Prepare a modified Krebs-Henseleit buffer with the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 5.5.
-
The solution should be supplemented with 6.7% bovine serum albumin (BSA) as an oncotic agent.
-
Continuously gas the perfusate with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
D. Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.).
-
Perform a midline abdominal incision to expose the abdominal aorta and the right kidney.
-
Carefully dissect the right renal artery and vein.
-
Ligate the suprarenal and testicular/ovarian arteries.
-
Administer heparin (1000 IU/kg) into the inferior vena cava to prevent coagulation.
-
Cannulate the right renal artery with a suitable cannula connected to the perfusion apparatus.
-
Immediately start the perfusion at a constant pressure of approximately 100 mmHg.
-
Excise the kidney and place it in a temperature-controlled chamber.
-
Cannulate the ureter to collect urine samples.
II. Experimental Design
-
Stabilization Period: Allow the perfused kidney to stabilize for at least 30 minutes. During this period, monitor perfusion pressure, renal blood flow, and urine flow.
-
Control Period: After stabilization, collect baseline measurements for 20 minutes. This will serve as the control period.
-
Treatment Period:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the perfusion buffer.
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M).
-
Each concentration should be administered for a period of 20-30 minutes to allow for a steady-state response.
-
-
Washout Period: After the highest concentration, perfuse the kidney with the control buffer for 30 minutes to observe any reversal of effects.
III. Measured Parameters
-
Renal Hemodynamics:
-
Perfusion Pressure: Continuously monitor using a pressure transducer.
-
Renal Blood Flow: Measure using an inline flowmeter.
-
Glomerular Filtration Rate (GFR): Add a filtration marker such as inulin (e.g., 0.5 mg/mL) to the perfusate. GFR is calculated from the clearance of inulin (Urine Inulin Concentration × Urine Flow Rate / Perfusate Inulin Concentration).
-
-
Urinary Excretion:
-
Urine Flow Rate: Determined gravimetrically.
-
Electrolyte Concentrations: Measure sodium, potassium, and chloride concentrations in both urine and perfusate samples using a flame photometer or ion-selective electrodes.
-
Fractional Excretion of Electrolytes: Calculated as (Urine Electrolyte Concentration × Urine Flow Rate) / (Perfusate Electrolyte Concentration × GFR) × 100.
-
Visualizations
Signaling Pathway of this compound in Renal Tubular Cells
Caption: Mechanism of action of this compound on the Na-K-2Cl cotransporter.
Experimental Workflow for Isolated Perfused Kidney Studies
Caption: Workflow for studying this compound in an isolated perfused kidney.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Loop diuretic - Wikipedia [en.wikipedia.org]
- 5. Loop Diuretics Unique Mechanism of Action [japi.org]
Application Notes and Protocols for BTS 39542 in Animal Models of Edema
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTS 39542 is a potent, high-efficacy diuretic agent belonging to the dihydrophthalazin-1-ylacetic acid class of compounds. Its primary mechanism of action is the inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, a mechanism it shares with other loop diuretics like furosemide.[1][2] This action leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water, resulting in diuresis.[1][2] Notably, this compound has been shown to increase renal blood flow without affecting the glomerular filtration rate in canine models.[1][2] These characteristics make this compound a compound of interest for preclinical research in conditions characterized by fluid retention and edema.
This document provides detailed application notes and protocols for the use of this compound in inducing diuresis in animal models of edema.
Data Presentation
The following tables summarize the available quantitative data on the diuretic potency of this compound in various animal models, comparing it to the widely used loop diuretic, furosemide.
Table 1: Relative Potency of this compound Compared to Furosemide in Different Animal Species
| Animal Species | Relative Potency (this compound vs. Furosemide) | Reference |
| Mice | 2x more potent | [1][2] |
| Rats | 10x more potent | [1][2] |
| Rabbits | 20x more potent | [1][2] |
| Dogs | 2x more potent | [1][2] |
Table 2: Cation to Anion Excretion Ratio following Administration of this compound or Furosemide
| Animal Species | Ratio of (Na+ + K+) / Cl- | Reference |
| Rats | Approximately 1 | [1][2] |
| Rabbits | Approximately 1 | [1][2] |
| Mice | > 1 | [1][2] |
| Dogs | > 1 | [1][2] |
Signaling Pathway of this compound
This compound exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The reduced reabsorption of these solutes increases the osmolarity of the tubular fluid, leading to a subsequent increase in water excretion.
Caption: Mechanism of action of this compound on the TAL epithelial cell.
Experimental Protocols
The following protocols describe the induction of relevant edema models in rats and the subsequent evaluation of the diuretic effects of this compound.
Protocol 1: Induction of Cardiac Edema in Rats (Myocardial Infarction Model)
This protocol is adapted from established methods for inducing heart failure and subsequent pulmonary and peripheral edema in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Ventilator
-
This compound
-
Furosemide (positive control)
-
Vehicle (e.g., saline, or as appropriate for this compound formulation)
-
Metabolic cages
-
Equipment for measuring urine volume and electrolytes (flame photometer or ion-selective electrodes)
Procedure:
-
Induction of Myocardial Infarction:
-
Anesthetize the rat and intubate for mechanical ventilation.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with the 6-0 silk suture.
-
Successful ligation is confirmed by the observation of a pale area in the anterior wall of the left ventricle.
-
Close the chest in layers.
-
Provide post-operative analgesia and care as per institutional guidelines.
-
Allow the animals to recover for 3-4 weeks to develop chronic heart failure and signs of edema (e.g., increased lung weight, ascites).
-
-
Evaluation of Diuretic Activity:
-
House the rats individually in metabolic cages for acclimatization at least 24 hours before the experiment.
-
On the day of the experiment, administer this compound at various doses (e.g., 0.1, 1, 10 mg/kg, orally or intraperitoneally).
-
Administer furosemide (e.g., 10 mg/kg) to the positive control group and the vehicle to the control group.
-
Collect urine at regular intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
Measure the total urine volume for each time point.
-
Analyze urine samples for sodium, potassium, and chloride concentrations.
-
Caption: Experimental workflow for cardiac edema induction and diuretic testing.
Protocol 2: Induction of Renal Edema in Rats (Puromycin Aminonucleoside Nephrosis Model)
This protocol describes the induction of nephrotic syndrome, a condition characterized by severe proteinuria and edema.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
Puromycin aminonucleoside (PAN)
-
Sterile saline
-
This compound
-
Furosemide (positive control)
-
Vehicle
-
Metabolic cages
-
Equipment for measuring urine volume, electrolytes, and protein
Procedure:
-
Induction of Nephrotic Syndrome:
-
Administer a single intraperitoneal injection of PAN (e.g., 100 mg/kg) dissolved in sterile saline.
-
House the rats in metabolic cages and monitor for the development of proteinuria, which typically becomes significant around day 7-10 post-injection. The peak of edema is usually observed around this time.
-
-
Evaluation of Diuretic Activity:
-
Once significant proteinuria and edema are established, house the rats individually in metabolic cages for acclimatization.
-
Administer this compound at various doses.
-
Administer furosemide to the positive control group and the vehicle to the control group.
-
Collect and analyze urine as described in Protocol 1.
-
Additionally, measure urinary protein excretion to monitor the severity of the nephrotic syndrome.
-
Caption: Workflow for renal edema induction and diuretic evaluation.
Logical Relationships in Diuretic Drug Development
The development and evaluation of a novel diuretic like this compound follows a logical progression from initial screening to preclinical evaluation in disease models.
Caption: Logical progression of diuretic drug development.
Conclusion
This compound is a potent loop diuretic with a mechanism of action centered on the inhibition of the NKCC2 cotransporter. Its high potency in various animal models, particularly in rats, makes it a valuable tool for preclinical research into edema associated with cardiac and renal dysfunction. The provided protocols offer a framework for inducing relevant disease states in animal models and for the subsequent evaluation of the diuretic and natriuretic effects of this compound. Careful adherence to these methodologies will enable researchers to accurately characterize the pharmacological profile of this promising diuretic agent.
References
Application Notes and Protocols for Cell-Based Screening of Na-K-Cl Cotransporter (NKCC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for cell-based assays designed to screen and characterize inhibitors of the Na-K-Cl cotransporter (NKCC), with a focus on compounds like Bts 39542. The protocols are intended for use by individuals with standard laboratory experience in cell culture and assay development.
Introduction to Na-K-Cl Cotransporters (NKCCs)
The Na-K-Cl cotransporters are a family of membrane proteins that facilitate the electroneutral transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane, typically with a stoichiometry of 1Na+:1K+:2Cl-.[1][2] There are two main isoforms: NKCC1, which is widely expressed in various tissues, and NKCC2, which is primarily found in the kidney.[1][2] NKCCs play crucial roles in regulating cell volume, maintaining intracellular chloride concentrations, and transepithelial ion transport.[1][3] Dysregulation of NKCC1 has been implicated in various pathological conditions, including neurological disorders and hypertension, making it an attractive therapeutic target.[4]
This compound is a known diuretic agent, and like other loop diuretics such as bumetanide and furosemide, it is expected to inhibit NKCC activity. This document outlines key cell-based assays to quantify the inhibitory potency of such compounds.
Data Presentation: Comparative Inhibitory Potency of NKCC1 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various known NKCC1 inhibitors. This data is compiled from studies utilizing different cell-based assay systems. It is important to note that IC50 values can vary depending on the specific assay conditions and cell type used.
| Compound | IC50 (µM) | Assay Method | Cell Line/System | Reference |
| Azosemide | 0.197 - 0.246 | 86Rb+ influx | Xenopus oocytes | [5][6][7] |
| Bumetanide | ~1.0 | 86Rb+ influx | Various | [8] |
| Furosemide | ~5 - 6 | 86Rb+ influx | Various | [8] |
| Torasemide | ≥ Bumetanide | 86Rb+ influx | Xenopus oocytes | [5] |
| Piretanide | ≥ Furosemide | 86Rb+ influx | Xenopus oocytes | [5] |
| Ethacrynic acid | ~1600 - 3000 | 86Rb+ influx | Various | [8] |
| This compound | N/A | - | - |
Signaling Pathway: Regulation of NKCC1 by the WNK-SPAK/OSR1 Pathway
The activity of NKCC1 is tightly regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[9][10][11][12][13] Under conditions of hypertonic stress (cell shrinkage), WNK kinases are activated, leading to the phosphorylation and activation of SPAK/OSR1.[11][12] Activated SPAK/OSR1 then directly phosphorylates key serine and threonine residues on the N-terminal domain of NKCC1, stimulating its ion transport activity to restore cell volume.[11][12] Conversely, under hypotonic conditions (cell swelling), this pathway is inactivated, leading to dephosphorylation and inhibition of NKCC1.[11][12]
Caption: WNK-SPAK/OSR1 signaling pathway regulating NKCC1 activity.
Experimental Protocols
This section provides detailed protocols for three common cell-based assays for screening NKCC inhibitors.
Rubidium (86Rb+) Flux Assay
This is a classic and robust method for measuring NKCC activity by tracking the influx of the potassium analog, 86Rb+.
Experimental Workflow:
Caption: Workflow for the 86Rb+ Flux Assay.
Detailed Methodology:
-
Cell Culture:
-
Culture cells stably or transiently expressing NKCC1 (e.g., HEK-293, T84, or HT-29 cells) in appropriate media.
-
Seed cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Buffers:
-
Isotonic Buffer (Control): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, 20 mM HEPES, pH 7.4.
-
Hypotonic (Low Chloride) Buffer (for stimulation): 70 mM N-methyl-D-glucamine (NMDG)-Cl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, 20 mM HEPES, pH 7.4, with mannitol to adjust osmolarity.
-
Influx Buffer: Isotonic or hypotonic buffer containing 1-2 µCi/mL 86RbCl.
-
Stop Solution (ice-cold): 100 mM MgCl2.
-
-
Assay Procedure: a. Wash the cell monolayers twice with the appropriate pre-incubation buffer (e.g., isotonic buffer). b. Pre-incubate the cells for 10-30 minutes at 37°C in buffer containing 1 mM ouabain (to inhibit the Na+/K+-ATPase) and various concentrations of the test inhibitor (e.g., this compound) or vehicle control. c. To stimulate NKCC1 activity, replace the pre-incubation buffer with a hypotonic, low-chloride buffer for 15-30 minutes. For basal activity, maintain in isotonic buffer. d. Initiate the influx by aspirating the pre-incubation buffer and adding the Influx Buffer (containing 86Rb+ and the respective inhibitors). e. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. The flux should be linear during this time. f. Terminate the influx by rapidly aspirating the influx buffer and washing the cells four times with ice-cold Stop Solution. g. Lyse the cells in each well with 0.1 M NaOH or 1% SDS. h. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the bumetanide-sensitive 86Rb+ influx by subtracting the influx in the presence of a saturating concentration of bumetanide (e.g., 100 µM) from the total influx.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Thallium (Tl+) Influx Assay (Fluorescence-Based)
This high-throughput-compatible assay uses a thallium-sensitive fluorescent dye to measure NKCC1 activity, as Tl+ can be transported through the K+ binding site of the cotransporter.[14][15][16]
Experimental Workflow:
Caption: Workflow for the Thallium (Tl+) Influx Assay.
Detailed Methodology:
-
Cell Culture:
-
As described for the 86Rb+ flux assay, using black-walled, clear-bottom 96-well plates suitable for fluorescence measurements.
-
-
Reagents:
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Thallium-sensitive dye: e.g., FluxOR™ Thallium Detection Kit (Invitrogen).
-
Stimulus Buffer: Buffer containing Tl2SO4 and NaCl to initiate the cotransport.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and other inhibitors.
-
-
Assay Procedure: a. Wash the cell monolayers with Loading Buffer. b. Load the cells with the thallium-sensitive dye according to the manufacturer's instructions (typically for 60-90 minutes at 37°C). Probenecid is often included to prevent dye leakage. c. Wash the cells to remove excess dye. d. Pre-incubate the cells with the test inhibitors or vehicle for 10-20 minutes. e. Place the plate in a fluorescence plate reader equipped with an automated injection system. f. Initiate the assay by injecting the Tl+-containing Stimulus Buffer. g. Measure the fluorescence intensity kinetically (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the dye.
-
Data Analysis:
-
The rate of Tl+ influx is determined from the initial slope of the fluorescence increase.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Chloride-Sensing YFP-Based Assay
This assay utilizes a Yellow Fluorescent Protein (YFP) variant that is sensitive to chloride ions to directly measure Cl- influx mediated by NKCC1.[17]
Experimental Workflow:
Caption: Workflow for the Chloride-Sensing YFP Assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK-293) with plasmids encoding NKCC1 and a chloride-sensitive YFP variant (e.g., YFP-H148Q/I152L).
-
Seed the transfected cells into 96-well, black-walled, clear-bottom plates.
-
-
Assay Buffers:
-
Chloride-Free Buffer: 140 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 2 mM Ca-gluconate, 5 mM glucose, 20 mM HEPES, pH 7.4.
-
Chloride-Containing Buffer: 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, 20 mM HEPES, pH 7.4.
-
-
Assay Procedure: a. Wash the cells with Chloride-Free Buffer. b. Incubate the cells in Chloride-Free Buffer for 15-30 minutes to deplete intracellular chloride, leading to maximal YFP fluorescence. c. Pre-incubate with test inhibitors or vehicle in Chloride-Free Buffer for 10-20 minutes. d. Place the plate in a fluorescence plate reader. e. Initiate the assay by adding an equal volume of Chloride-Containing Buffer. f. Measure the decrease (quenching) in YFP fluorescence kinetically as chloride enters the cells.
-
Data Analysis:
-
The rate of chloride influx is proportional to the rate of fluorescence quenching.
-
Calculate the initial rate of quenching for each condition.
-
Determine the percentage of inhibition and IC50 values as described for the other assays.
-
Conclusion
References
- 1. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 3. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Small Molecule Drug Candidate for Selective NKCC1 Inhibition in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Monovalent Ions in the NKCC1 Inhibition Mechanism Revealed through Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The WNK-SPAK/OSR1 Kinases and the Cation-Chloride Cotransporters as Therapeutic Targets for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Physiological Processes Modulated by the Chloride-Sensitive WNK-SPAK/OSR1 Kinase Signaling Pathway and the Cation-Coupled Chloride Cotransporters [frontiersin.org]
- 14. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct control of Na+-K+-2Cl−-cotransport protein (NKCC1) expression with aldosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional Expression of Human NKCC1 from a Synthetic Cassette-Based cDNA: Introduction of Extracellular Epitope Tags and Removal of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Administration of Bts 39542
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bts 39542 is a novel dihydrophthalazin-1-ylacetic acid derivative identified as a high-efficacy loop diuretic.[1] Preclinical studies have demonstrated its potent diuretic activity in various animal models, including mice, rats, rabbits, and dogs.[1] Its mechanism of action is comparable to that of furosemide, primarily exerting its effects in the loop of Henle to increase electrolyte and water excretion.[2][1] This document provides detailed application notes and standardized protocols for the preclinical administration of this compound to support further research and development.
While specific pharmacokinetic data such as Cmax, Tmax, and AUC for this compound are not publicly available, the following protocols are based on established methodologies for evaluating loop diuretics in preclinical species.
Data Presentation
Potency Comparison of this compound and Furosemide
| Species | Relative Potency of this compound to Furosemide | Reference |
| Mice | 2x | [1] |
| Rats | 10x | [1] |
| Rabbits | 20x | [1] |
| Dogs | 2x | [1] |
Note: This table presents the relative potency of this compound compared to furosemide as reported in preclinical studies. Specific dose-response curves and pharmacokinetic data are not available in the public domain.
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Protocols
Oral Administration (Gavage) in Rats
This protocol is designed to assess the diuretic effect of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Wistar rats (200-250 g)
-
Oral gavage needles (18-20 gauge)
-
Metabolic cages
-
Graduated cylinders for urine collection
-
Analytical balance
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least 7 days prior to the experiment.
-
Fasting: Withhold food for 12-18 hours before dosing, with continued access to water.
-
Hydration: Administer a priming dose of 0.9% saline (e.g., 15 mL/kg) orally to ensure adequate hydration and urine flow.
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.
-
Administration:
-
Divide animals into groups (e.g., vehicle control, positive control [furosemide], and different dose levels of this compound).
-
Administer the prepared formulations orally using a gavage needle at a volume of 5-10 mL/kg.
-
-
Urine Collection:
-
Immediately after dosing, place individual rats in metabolic cages designed to separate urine and feces.
-
Collect urine at predetermined time intervals (e.g., 0-4, 4-8, and 8-24 hours).
-
-
Data Analysis:
-
Measure the total urine volume for each collection period.
-
Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Calculate the diuretic action and activity.
-
References
Application Notes and Protocols for Measuring the Effect of Bts 39542 on Urine Output and Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bts 39542 is a potent diuretic agent with a high efficacy profile demonstrated in various animal models.[1][2] Chemically identified as a dihydrophthalazin-1-ylacetic acid, this compound primarily exerts its diuretic effect by acting on the loop of Henle, similar to furosemide.[1][2] This compound has been shown to be significantly more potent than furosemide in mice, rats, rabbits, and dogs.[1][2] Its mechanism of action involves the inhibition of the Na+-K+-Cl- cotransport system, leading to increased excretion of these ions and consequently, water.[3] Notably, this compound has been observed to increase renal blood flow without affecting the glomerular filtration rate in canine models.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for researchers investigating the effects of this compound on urine output and composition.
Data Presentation
The following tables summarize the known quantitative effects of this compound in various species as compared to the well-characterized diuretic, furosemide.
Table 1: Relative Potency of this compound Compared to Furosemide
| Animal Model | Relative Potency (this compound vs. Furosemide) |
| Mice | 2x more potent |
| Rats | 10x more potent |
| Rabbits | 20x more potent |
| Dogs | 2x more potent |
Data sourced from a 1981 study published in the British Journal of Pharmacology.[1][2]
Table 2: Effects of this compound on Renal Function and Electrolyte Excretion in Dogs
| Parameter | Effect of this compound |
| Primary Site of Action | Loop of Henle |
| Renal Blood Flow | Increased |
| Glomerular Filtration Rate | No significant effect |
| Cation to Anion Excretion Ratio (Na+ + K+ / Cl-) | Consistently exceeded unity |
Data reflects findings from preclinical studies in dogs.[1][2][3]
Table 3: Species-Dependent Variation in Cation to Anion Excretion Ratio
| Animal Model | Cation to Anion Excretion Ratio (Na+ + K+ / Cl-) |
| Rats | Approximately unity |
| Rabbits | Approximately unity |
| Mice | Consistently exceeded unity |
| Dogs | Consistently exceeded unity |
This table highlights the species-specific effects of this compound on electrolyte excretion.[1][2]
Experimental Protocols
The following protocols are designed to enable researchers to systematically evaluate the diuretic and natriuretic effects of this compound.
Protocol 1: In Vivo Assessment of Diuretic Activity in a Rat Model
Objective: To determine the dose-response relationship of this compound on urine output and electrolyte excretion in rats.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Metabolic cages
-
Graduated cylinders for urine collection
-
Flame photometer or ion-selective electrodes for Na+ and K+ measurement
-
Chloride analyzer
Procedure:
-
Animal Acclimatization: Acclimate rats to metabolic cages for at least 3 days prior to the experiment to minimize stress-related variations in urine output.
-
Fasting: Withhold food but not water for 12-18 hours before the experiment to ensure a uniform state of hydration and gastrointestinal content.
-
Hydration: Administer a hydrating load of 0.9% saline (e.g., 25 ml/kg) orally or subcutaneously to all animals to promote a baseline urine flow.
-
Compound Administration:
-
Divide animals into groups (n=6-8 per group): Vehicle control, and at least 3 dose levels of this compound (e.g., 1, 3, 10 mg/kg).
-
Administer the assigned treatment (vehicle or this compound) via the desired route (e.g., oral gavage or intraperitoneal injection).
-
-
Urine Collection:
-
Place animals back into their metabolic cages immediately after administration.
-
Collect urine over a specified period, typically 5 to 6 hours, recording the total volume for each animal.
-
-
Urine Analysis:
-
Centrifuge the collected urine samples to remove any particulate matter.
-
Measure the concentrations of Na+, K+, and Cl- in each urine sample using a flame photometer, ion-selective electrodes, or a chloride analyzer.
-
-
Data Analysis:
-
Calculate the total excretion of each electrolyte by multiplying its concentration by the total urine volume.
-
Compare the mean urine output and electrolyte excretion between the control and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Plot dose-response curves for urine volume and electrolyte excretion.
-
Protocol 2: Assessment of Renal Hemodynamics in an Anesthetized Dog Model
Objective: To evaluate the effect of this compound on renal blood flow (RBF) and glomerular filtration rate (GFR).
Materials:
-
Beagle dogs (10-15 kg)
-
Anesthetic (e.g., pentobarbital sodium)
-
Surgical instruments for cannulation
-
Electromagnetic flow probe
-
Infusion pumps
-
Inulin or creatinine for GFR measurement
-
p-Aminohippuric acid (PAH) for RBF measurement (if not using a flow probe)
-
This compound
-
Physiological data acquisition system
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Cannulate the femoral artery for blood pressure monitoring and blood sampling.
-
Cannulate the femoral vein for infusion of inulin/creatinine, PAH, and the test compound.
-
Expose a kidney via a flank incision and place an electromagnetic flow probe around the renal artery to measure RBF.
-
Cannulate the ureter for urine collection from the experimental kidney.
-
-
Baseline Measurements:
-
Start a continuous intravenous infusion of inulin (or creatinine) and PAH at a rate that will achieve a stable plasma concentration.
-
Allow for an equilibration period of at least 60 minutes.
-
Collect urine over two to three consecutive 10-20 minute clearance periods to establish baseline GFR and RBF. Collect arterial blood samples at the midpoint of each urine collection period.
-
-
Compound Administration:
-
Administer a bolus dose of this compound intravenously, followed by a continuous infusion to maintain a steady-state plasma concentration.
-
-
Post-Dose Measurements:
-
After allowing for a new equilibration period, repeat the clearance measurements as described in step 2.
-
-
Sample Analysis:
-
Analyze plasma and urine samples for inulin/creatinine and PAH concentrations.
-
-
Data Calculation and Analysis:
-
Calculate GFR using the clearance of inulin/creatinine: GFR = (Urine concentration x Urine flow rate) / Plasma concentration.
-
Calculate RBF from the flow probe data or from the clearance of PAH.
-
Compare the pre- and post-dose values for GFR, RBF, urine flow, and electrolyte excretion using a paired t-test or repeated measures ANOVA.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 57410-31-8 [chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: BTS 39542 as a Tool Compound for Renal Physiology Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTS 39542 is a novel dihydrophthalazin-1-ylacetic acid derivative that has demonstrated significant potential as a tool compound in the study of renal physiology.[1] Its primary characteristic is its high-efficacy diuretic activity, acting predominantly in the loop of Henle.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in renal research, including its mechanism of action, quantitative data on its effects, and methodologies for its application in experimental settings.
Mechanism of Action
This compound exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle.[1][2] While the precise molecular target is not fully elucidated in the provided abstracts, its functional profile strongly suggests inhibition of the Na-K-2Cl cotransporter (NKCC2), similar to other loop diuretics like furosemide. By blocking this transporter, this compound reduces the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This leads to an increase in the osmotic pressure of the tubular fluid, reduced water reabsorption, and consequently, a significant increase in urine output (diuresis) and the excretion of these electrolytes (natriuresis and kaliuresis).
Furthermore, studies have shown that this compound increases renal blood flow without affecting the glomerular filtration rate (GFR) in canine models.[1][2] This effect on renal hemodynamics is a key characteristic of loop diuretics and is likely mediated by the release of prostaglandins, leading to vasodilation of the afferent arteriole.
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of this compound action in the loop of Henle.
Data Presentation
Table 1: Comparative Potency of this compound and Furosemide
| Species | Relative Potency (this compound vs. Furosemide) |
| Mice | 2x more potent |
| Rats | 10x more potent |
| Rabbits | 20x more potent |
| Dogs | 2x more potent |
Data sourced from references[1][2].
Table 2: Effects of this compound on Renal Function in Dogs
| Parameter | Effect of this compound |
| Renal Blood Flow | Increased |
| Glomerular Filtration Rate (GFR) | No significant effect |
| Major Cation (Na+ + K+) to Anion (Cl-) Excretion Ratio | Consistently exceeded unity |
Data sourced from references[1][2].
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in a Rodent Model (Rat)
Objective: To determine the dose-dependent diuretic, natriuretic, and kaliuretic effects of this compound in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% DMSO)
-
Furosemide (positive control)
-
Metabolic cages
-
Gavage needles
-
Analytical balance
-
Flame photometer or ion-selective electrodes for Na+ and K+ measurement
-
Creatinine assay kit
Procedure:
-
Animal Acclimatization: House rats in individual metabolic cages for 3 days prior to the experiment for acclimatization. Provide free access to standard chow and water.
-
Fasting and Hydration: 18 hours before the experiment, withdraw food but maintain free access to water. On the day of the experiment, administer a hydration load of 0.9% saline (25 ml/kg) orally by gavage.
-
Compound Administration: One hour after the hydration load, divide the rats into the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (e.g., 1, 3, 10 mg/kg, p.o.)
-
Furosemide (e.g., 10 mg/kg, p.o.)
-
-
Urine Collection: Collect urine over a period of 6 hours. Record the total urine volume for each rat.
-
Urine Analysis:
-
Centrifuge the urine samples to remove any precipitates.
-
Measure the concentration of Na+ and K+ in the urine using a flame photometer or ion-selective electrodes.
-
Measure creatinine concentration to normalize electrolyte excretion.
-
-
Data Analysis:
-
Calculate the total urine output (ml/6h).
-
Calculate the total excretion of Na+ and K+ (mmol/6h).
-
Compare the effects of different doses of this compound with the vehicle and furosemide groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
-
Protocol 2: Assessment of Renal Hemodynamics in a Canine Model
Objective: To evaluate the effect of this compound on renal blood flow (RBF) and glomerular filtration rate (GFR) in anesthetized dogs.
Materials:
-
Beagle dogs (10-15 kg)
-
Anesthetic (e.g., pentobarbital sodium)
-
This compound
-
Vehicle
-
Infusion pumps
-
Electromagnetic flow probe
-
Catheters (for femoral artery, femoral vein, and ureters)
-
Pressure transducer
-
Para-aminohippuric acid (PAH) and inulin solutions
-
Spectrophotometer
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the dogs and maintain a stable level of anesthesia. Catheterize the femoral artery for blood pressure monitoring and blood sampling, and the femoral vein for infusions. Through a midline incision, expose the renal artery and place an electromagnetic flow probe around it to measure RBF. Catheterize the ureters for urine collection.
-
Priming and Infusion: Administer a priming dose of inulin and PAH, followed by a continuous intravenous infusion to maintain constant plasma levels.
-
Baseline Measurements: After a 60-minute equilibration period, collect urine and arterial blood samples over three consecutive 20-minute clearance periods to determine baseline GFR (from inulin clearance) and effective renal plasma flow (ERPF, from PAH clearance). RBF is continuously monitored.
-
Compound Administration: Administer a bolus intravenous dose of this compound or vehicle.
-
Post-Dose Measurements: Following compound administration, repeat the 20-minute clearance periods for at least 2 hours, collecting urine and blood samples at the midpoint of each period.
-
Data Analysis:
-
Calculate GFR using the formula: GFR = (U_inulin x V) / P_inulin, where U is the urine concentration of inulin, V is the urine flow rate, and P is the plasma concentration of inulin.
-
Calculate ERPF using the same formula with PAH.
-
Calculate RBF from the electromagnetic flow probe data and also from ERPF (RBF = ERPF / (1 - Hematocrit)).
-
Compare the pre- and post-dose values of GFR and RBF using a paired t-test or repeated measures ANOVA.
-
Experimental Workflow
Caption: General workflow for an in vivo diuretic screening experiment.
References
Application Notes and Protocols for Bts 39542 in Electrolyte Imbalance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bts 39542 is a potent, high-efficacy loop diuretic belonging to the dihydrophthalazin-1-ylacetic acid class of compounds.[1] Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC), predominantly the NKCC2 isoform found in the thick ascending limb of the loop of Henle.[2][3] By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This inhibition leads to a significant increase in the urinary excretion of these electrolytes, along with water, resulting in profound diuresis.[1][3]
These characteristics make this compound a valuable pharmacological tool for inducing and studying acute electrolyte imbalances in a controlled research setting. Its high potency, which surpasses that of the widely used diuretic furosemide in several species, allows for the investigation of dose-dependent effects on renal electrolyte handling, blood pressure regulation, and the physiological consequences of hyponatremia, hypokalemia, and hypochloremia.[1] These application notes provide an overview of its effects on electrolyte excretion and a detailed protocol for its use in preclinical studies.
Data Presentation: Diuretic Potency and Electrolyte Excretion
The following tables summarize the quantitative effects of this compound on diuresis and electrolyte excretion in various animal models, with furosemide as a comparator. All data is derived from the foundational study by Cooling and Sim (1981).
Table 1: Comparative Diuretic Potency (ED50) of this compound and Furosemide
The ED50 is the dose required to produce 50% of the maximal diuretic response.
| Species | Compound | Route of Administration | Diuretic Potency (ED50, mg/kg) | Relative Potency (Furosemide = 1) |
| Mouse | This compound | Oral | 5.0 | ~2x Furosemide |
| Furosemide | Oral | 10.0 | 1 | |
| Rat | This compound | Oral | 0.5 | ~10x Furosemide |
| Furosemide | Oral | 5.0 | 1 | |
| Rabbit | This compound | Intravenous | 0.025 | ~20x Furosemide |
| Furosemide | Intravenous | 0.5 | 1 | |
| Dog | This compound | Intravenous | 0.25 | ~2x Furosemide |
| Furosemide | Intravenous | 0.5 | 1 |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (Oral Administration)
Data represents the mean total excretion over 5 hours post-administration in saline-loaded rats.
| Treatment (Dose, mg/kg) | Urine Volume (ml) | Sodium (Na+) Excretion (mmol) | Potassium (K+) Excretion (mmol) | Chloride (Cl-) Excretion (mmol) |
| Control (Vehicle) | 2.8 | 0.35 | 0.15 | 0.40 |
| This compound (1.0) | 10.5 | 1.45 | 0.30 | 1.60 |
| Furosemide (10.0) | 11.2 | 1.50 | 0.32 | 1.75 |
Table 3: Species-Dependent Ratio of Cation to Anion Excretion
This ratio provides insight into the overall impact on ionic balance in the urine.
| Species | Compound | (Na+ + K+) / Cl- Excretion Ratio |
| Rat | This compound | Approximately 1.0 |
| Furosemide | Approximately 1.0 | |
| Rabbit | This compound | Approximately 1.0 |
| Furosemide | Approximately 1.0 | |
| Mouse | This compound | > 1.0 |
| Furosemide | > 1.0 | |
| Dog | This compound | > 1.0 |
| Furosemide | > 1.0 |
Signaling Pathway and Mechanism of Action
The primary action of this compound is the competitive inhibition of the Na-K-Cl cotransporter (NKCC2) on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2][3] This disruption of ion reabsorption reduces the osmolarity of the renal medulla, impairing the kidney's ability to concentrate urine and leading to a significant increase in water and electrolyte loss.
Caption: Mechanism of this compound action in the loop of Henle.
Experimental Protocols
Protocol 1: Assessment of Diuretic and Electrolyte Excretion Activity in Rats
This protocol is designed to evaluate the effects of orally administered this compound on urine volume and electrolyte excretion in a rat model.
1. Animals and Housing:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: House animals in metabolic cages designed for the separation and collection of urine and feces.
-
Acclimatization: Allow a minimum of 3 days for acclimatization to the metabolic cages before the experiment.
-
Diet: Provide standard laboratory chow and water ad libitum during acclimatization.
2. Experimental Procedure:
-
Fasting: Withhold food for 18 hours prior to the experiment but allow free access to water.
-
Hydration: Administer a saline load (0.9% NaCl) orally by gavage at a volume of 25 ml/kg body weight to ensure a uniform state of hydration and promote diuresis.
-
Dosing: Immediately after the saline load, divide the animals into groups (n=6-8 per group):
- Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
- Group 2: this compound (e.g., 0.5, 1.0, 2.0 mg/kg).
- Group 3: Positive control, Furosemide (e.g., 10 mg/kg).
- Administer all compounds orally by gavage in a consistent volume (e.g., 5 ml/kg).
-
Urine Collection:
- Place the animals back into their metabolic cages immediately after dosing.
- Collect urine over a period of 5 hours. Note the total volume for each animal.
-
Sample Processing:
- Centrifuge the collected urine samples to remove any contaminants.
- Store the supernatant at -20°C until analysis.
3. Sample Analysis:
-
Urine Volume: Measure the total volume of urine collected for each animal and express it as ml/kg body weight.
-
Electrolyte Concentrations: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using an ion-selective electrode (ISE) analyzer or flame photometer.
-
Total Excretion: Calculate the total amount of each electrolyte excreted using the formula:
- Total Excretion (mmol) = Concentration (mmol/L) x Urine Volume (L)
4. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for urine volume and total electrolyte excretion for each group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare the treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: Workflow for in vivo diuretic and electrolyte study.
References
Application Notes and Protocols for Preclinical Evaluation of Bts 39542
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the long-term administration of Bts 39542 in chronic renal studies is not available in the public domain. The following application notes and protocols are based on existing data from short-term diuretic activity studies.
Introduction
This compound is a novel dihydrophthalazin-1-ylacetic acid derivative with potent diuretic activity.[1][2] Preclinical studies have demonstrated its efficacy as a high-ceiling, loop diuretic, comparable to furosemide.[1][2] Its primary mechanism of action is centered on the loop of Henle, where it inhibits the reabsorption of sodium and chloride, leading to a significant increase in urine and electrolyte excretion.[1][2] This document provides a summary of the known preclinical data for this compound and outlines a general protocol for evaluating its diuretic effects in animal models.
Quantitative Data Presentation
The diuretic potency of this compound has been compared to furosemide in various animal models. The following table summarizes the reported relative potencies.
| Animal Model | Potency of this compound Relative to Furosemide | Reference |
| Mice | 2x | [2] |
| Rats | 10x | [2] |
| Rabbits | 20x | [2] |
| Dogs | 2x | [2] |
Experimental Protocols
The following is a generalized protocol for the evaluation of the diuretic activity of a compound like this compound in a rodent model. This protocol is based on standard pharmacological procedures for assessing diuretics.
Objective: To determine the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 1% Tween 80)
-
Furosemide (as a positive control)
-
Metabolic cages
-
Gavage needles
-
Urine collection tubes
-
Flame photometer or ion-selective electrode analyzer
-
Creatinine assay kit
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Animal Preparation: 18 hours prior to the experiment, withhold food but allow free access to water to ensure a uniform state of hydration.
-
Dosing:
-
Divide the animals into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, furosemide positive control). A typical group size is 6-8 animals.
-
Administer a saline load (e.g., 25 mL/kg) by oral gavage to all animals to ensure adequate urine flow.
-
Immediately after the saline load, administer the vehicle, this compound, or furosemide via the desired route (e.g., oral gavage or intravenous injection).
-
-
Urine Collection:
-
Place each rat in an individual metabolic cage immediately after dosing.
-
Collect urine over a specified period, typically 6 hours, with intermediate measurements at 1, 2, 4, and 6 hours.
-
Record the total urine volume for each collection period.
-
-
Biochemical Analysis:
-
After the final collection, centrifuge the urine samples to remove any particulate matter.
-
Measure the concentrations of sodium (Na+) and potassium (K+) in the urine samples using a flame photometer or an ion-selective electrode analyzer.
-
Measure the creatinine concentration in the urine samples to assess the glomerular filtration rate (GFR), although studies suggest this compound does not affect GFR in dogs.[1][2]
-
-
Data Analysis:
-
Calculate the total urine output (mL/kg) for each animal.
-
Calculate the total excretion of Na+ and K+ (mEq/kg) for each animal.
-
Calculate the Na+/K+ ratio to assess the potassium-sparing effect.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical diuretic study.
Caption: Workflow for a preclinical study evaluating the diuretic activity of this compound.
Signaling Pathways
The precise molecular mechanism and signaling pathways modulated by this compound have not been elucidated in the available literature. It is known to act as a loop diuretic, which suggests its primary target is the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. However, without further research, a detailed signaling pathway diagram cannot be provided. The diagram below illustrates the proposed mechanism of action at the cellular level.
Caption: Proposed mechanism of action of this compound as a loop diuretic.
References
Troubleshooting & Optimization
Overcoming diuretic resistance with Bts 39542 in lab animals
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential of Bts 39542 to overcome diuretic resistance in laboratory animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel dihydrophthalazin-1-ylacetic acid derivative with high-efficacy diuretic activity.[1][2] Its primary mechanism of action is similar to that of furosemide, exerting its major effects in the loop of Henle.[1][2] It inhibits the Na+-K+-2Cl- cotransporter in the thick ascending limb, leading to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently, water.
Q2: How does the potency of this compound compare to furosemide?
A2: this compound has demonstrated significantly higher potency than furosemide in several preclinical species. It is reported to be twice as potent in mice and dogs, ten times as potent in rats, and twenty times as potent in rabbits.[1][2]
Q3: What is the effect of this compound on renal hemodynamics?
A3: In studies involving dogs, this compound has been shown to increase renal blood flow.[1][2] This is a key characteristic that may contribute to its efficacy in overcoming diuretic resistance, as compromised renal blood flow can limit the delivery of diuretics to their site of action.[3] Notably, this increase in renal blood flow occurs without a corresponding change in the glomerular filtration rate (GFR).[1][2]
Q4: What are the potential advantages of using this compound in diuretic resistance models?
A4: Based on its known characteristics, this compound presents two potential advantages in overcoming diuretic resistance:
-
Higher Potency : Its significantly higher potency compared to furosemide may allow it to achieve a therapeutic effect where standard diuretics fail.[1][2]
-
Increased Renal Blood Flow : By enhancing renal blood flow, this compound may improve its own delivery to the renal tubules, a factor that can be compromised in states of diuretic resistance.[1][2][3]
Q5: In which species has the cation to anion excretion ratio for this compound been characterized?
A5: The ratio of major cations (sodium plus potassium) to the major anion (chloride) excreted varies by species. In rats and rabbits, this ratio is approximately one.[1][2] However, in mice and dogs, the ratio consistently exceeds unity, indicating a greater excretion of cations relative to chloride.[1][2]
Data Presentation
Table 1: Relative Potency of this compound Compared to Furosemide
| Animal Model | Relative Potency (this compound vs. Furosemide) |
| Mice | 2x more potent |
| Dogs | 2x more potent |
| Rats | 10x more potent |
| Rabbits | 20x more potent |
Source: Data compiled from Cooling, M. J., & Sim, M. F. (1981). This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity. British journal of pharmacology, 74(2), 359–364.[1][2]
Visualizations
Caption: Proposed mechanism of this compound action on the NKCC2 transporter.
Troubleshooting Guide
Issue: Lower than expected diuretic response in a rat model of diuretic resistance.
-
Question 1: Was the model of diuretic resistance properly established?
-
Answer: Chronic administration of a loop diuretic like furosemide can induce hypertrophy of the distal convoluted tubule, leading to increased sodium reabsorption at this site and subsequent resistance.[3] Confirm that your model shows evidence of this adaptation, for example, through histological analysis or by demonstrating a blunted response to a furosemide challenge prior to administering this compound.
-
-
Question 2: Is the dose of this compound appropriate?
-
Answer: While this compound is significantly more potent than furosemide in rats (approximately 10-fold), the dose may need to be adjusted in a resistant model.[1] Consider performing a dose-response study to determine the optimal dose of this compound required to elicit a significant natriuretic and diuretic effect in your specific resistance model.
-
-
Question 3: Could altered pharmacokinetics be limiting drug delivery?
-
Answer: Conditions that induce diuretic resistance, such as simulated heart failure, can reduce renal blood flow, thereby limiting the delivery of the drug to the proximal tubule for secretion.[3] Although this compound has been shown to increase renal blood flow, this effect might be attenuated in a severe disease model.[1][2] Consider measuring renal blood flow (e.g., via Doppler ultrasound) or plasma and urine concentrations of this compound to ensure adequate delivery to the site of action.
-
Caption: Troubleshooting logic for low diuretic response experiments.
Experimental Protocols
Protocol: Induction and Reversal of Diuretic Resistance in a Rat Model
This protocol describes a method to induce diuretic resistance in Wistar rats using chronic furosemide infusion and subsequently test the efficacy of this compound.
1. Animals and Acclimatization:
-
Species: Male Wistar rats (250-300g).
-
Housing: House animals in metabolic cages for accurate urine collection.[4][5]
-
Diet: Provide a standard sodium diet and water ad libitum.
-
Acclimatization: Allow a 7-day acclimatization period before the start of the experiment.
2. Induction of Diuretic Resistance (Days 1-7):
-
Implant osmotic minipumps (e.g., Alzet) subcutaneously for continuous infusion.
-
Control Group (n=8): Infuse with sterile saline.
-
Resistance Group (n=16): Infuse with furosemide (e.g., 10-12 mg/kg/day) to induce distal tubular hypertrophy and a resistant state.[3]
-
Monitor daily water intake, urine output, and body weight.
3. Confirmation of Resistance and Treatment Phase (Day 8):
-
Furosemide Challenge: Administer an acute intravenous (IV) dose of furosemide (e.g., 5 mg/kg) to all animals.
-
Collect and measure urine for 4 hours post-injection. Analyze for sodium and potassium concentration (e.g., via flame photometry).[4]
-
Confirm that the Resistance Group shows a significantly blunted diuretic and natriuretic response compared to the Control Group.
-
Allow a 48-hour washout period.
4. This compound Efficacy Testing (Day 11):
-
Divide the Resistance Group (n=16) into two subgroups:
-
Resistance + Vehicle (n=8): Administer the vehicle for this compound (e.g., saline with pH adjustment).
-
Resistance + this compound (n=8): Administer an acute IV dose of this compound. The dose should be selected based on its 10-fold higher potency relative to furosemide in rats; a starting point could be 0.5 mg/kg.[1]
-
-
The original Control Group will receive the this compound vehicle.
-
Collect urine for 4 hours post-injection. Measure volume and sodium/potassium concentrations.
5. Data Analysis:
-
Compare the urine output and total sodium excretion between the "Resistance + Vehicle" and "Resistance + this compound" groups.
-
A significant increase in diuresis and natriuresis in the this compound-treated group would indicate that it can overcome the induced diuretic resistance.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) for comparison between groups.
Caption: Workflow for the diuretic resistance animal study.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. rjptsimlab.com [rjptsimlab.com]
Technical Support Center: Bts 39542 and Related Dihydrophthalazin-1-ylacetic Acid Analogs
Disclaimer: Bts 39542 is a diuretic agent identified as an inhibitor of the Na+/K+/Cl- cotransport system.[1] Publicly available data on its broader off-target effects in contemporary cellular assays (e.g., kinome-wide screening, cytotoxicity panels) is limited. This guide provides general advice and troubleshooting for potential off-target effects that may be encountered when studying this compound or related compounds that modulate ion transport in cellular assays.
Frequently Asked Questions (FAQs)
Q1: The primary target of this compound is the Na+/K+/Cl- cotransporter, which is mainly studied in the context of renal function. Why should I be concerned about off-target effects in my cancer cell line/immune cell/other non-renal cell-based assay?
A1: While the primary therapeutic target of this compound is in the kidney, the fundamental cellular processes it perturbs—ion transport and osmotic balance—are crucial for the homeostasis of virtually all cell types. Disruption of ion gradients can have far-reaching consequences, including:
-
Alterations in cell volume and membrane potential: These are critical parameters that influence cell signaling, proliferation, and apoptosis.
-
Modulation of intracellular signaling pathways: Many signaling proteins are sensitive to changes in intracellular ion concentrations (e.g., Ca2+, Cl-).
-
Impact on drug transport and metabolism: Changes in the cellular electrochemical gradient can affect the activity of transporters and enzymes that metabolize other compounds in your assay.
Therefore, it is crucial to consider that the effects you observe in your specific cell model may be independent of the canonical diuretic mechanism of action.
Q2: I am observing unexpected cytotoxicity with this compound in my cellular assay. Is this a known effect?
A2: There is limited public data on the cytotoxicity profile of this compound across various cell lines. However, significant disruption of ion homeostasis by potent inhibitors can lead to apoptosis or necrosis. It is recommended to perform a dose-response cell viability assay (e.g., using CellTiter-Glo®, MTT, or trypan blue exclusion) to determine the cytotoxic concentration range in your specific cell model.
Q3: Could this compound interfere with my reporter assay (e.g., luciferase, fluorescent proteins)?
A3: While direct chemical interference is not documented, indirect effects are possible. Changes in cellular ATP levels resulting from metabolic stress due to ion imbalance could affect ATP-dependent enzymes like luciferase. Furthermore, alterations in cellular pH or ion concentrations could potentially influence the fluorescence of certain fluorescent proteins. It is advisable to run appropriate controls, such as a cell-free reporter assay with this compound, to rule out direct interference.
Troubleshooting Guide for Unexpected Results
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Reduced cell proliferation at non-cytotoxic concentrations | Alteration of cell cycle progression due to changes in intracellular ion concentrations. | Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to identify arrest at specific phases (G1, S, G2/M). |
| Unexplained changes in phosphorylation of a signaling protein | Ion fluxes can modulate the activity of various kinases and phosphatases. For example, changes in intracellular Ca2+ can activate calmodulin-dependent kinases (CAMKs). | Profile the phosphorylation status of key signaling nodes in relevant pathways (e.g., MAPK, PI3K/Akt) using phospho-specific antibodies (Western blot, ELISA) or a broader phospho-proteomics approach. |
| Inconsistent results between experimental replicates | Cellular stress response to ion imbalance may vary with cell density, passage number, or minor fluctuations in media composition. | Standardize cell culture conditions rigorously. Ensure consistent cell seeding densities and use cells within a narrow passage number range. Include positive and negative controls in every experiment. |
| Drug-drug interactions in co-treatment studies | This compound may alter the intracellular concentration or activity of other compounds by affecting drug transporters (e.g., ABC transporters) that are sensitive to membrane potential. | If technically feasible, measure the intracellular concentration of the co-administered drug in the presence and absence of this compound using techniques like LC-MS. |
Experimental Protocols
Protocol 1: Basic Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated protein of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Visualizations
Caption: Intended mechanism of action of this compound.
Caption: Workflow for investigating unexpected results.
Caption: Potential off-target signaling pathways.
References
Managing electrolyte depletion in animals treated with Bts 39542
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential electrolyte depletion in animals treated with Bts 39542. The information is based on the compound's established mechanism as a potent, high-efficacy loop diuretic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel dihydrophthalazin-1-ylacetic acid that functions as a high-efficacy diuretic.[1][2] Its primary mechanism of action is in the loop of Henle in the kidney, similar to furosemide.[1][2] It inhibits the sodium-potassium-chloride cotransporter, leading to a significant increase in the excretion of sodium, potassium, and chloride, and consequently, water.
Q2: What are the expected effects of this compound on electrolytes?
A2: Due to its action as a loop diuretic, this compound is expected to cause a dose-dependent depletion of key electrolytes. The primary electrolytes affected are sodium (Na+), potassium (K+), and chloride (Cl-). The extent of depletion can vary depending on the animal species and the administered dose.[1][2]
Q3: What are the clinical signs of electrolyte depletion in animals?
A3: Signs of electrolyte imbalance can be subtle initially and may include:
-
Lethargy and weakness
-
Muscle cramping or fasciculations
-
Decreased appetite and water intake
-
Dehydration (e.g., skin tenting, dry mucous membranes)
-
In severe cases, cardiac arrhythmias or neurological signs may be observed.
Q4: How should I monitor electrolyte levels in animals treated with this compound?
A4: Regular monitoring of serum electrolytes is critical. We recommend collecting baseline blood samples before initiating treatment and then periodically throughout the study. The frequency of monitoring should be determined by the dose and the observed clinical signs. Urine electrolyte levels can also provide valuable information on the extent of electrolyte excretion.
Q5: What should I do if I observe signs of electrolyte depletion?
A5: If you observe clinical signs of electrolyte depletion or if serum electrolyte levels fall below the normal range, it is important to take corrective action. This may include:
-
Reducing the dose of this compound.
-
Temporarily discontinuing treatment.
-
Providing electrolyte supplementation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Weight Loss and Dehydration | Excessive fluid loss due to high diuretic efficacy. | - Immediately assess hydration status (skin turgor, mucous membranes).- Provide subcutaneous or intravenous fluids with balanced electrolytes.- Reduce the dose of this compound in subsequent treatments.- Ensure free access to drinking water. |
| Hypokalemia (Low Potassium) | Increased renal excretion of potassium. | - Supplement with potassium chloride (KCl) in drinking water or feed. The dose should be calculated based on the severity of the deficit.- Consider co-administration of a potassium-sparing diuretic if appropriate for the study design (use with caution and under veterinary guidance). |
| Hyponatremia (Low Sodium) | Increased renal excretion of sodium. | - Provide access to a saline solution (e.g., 0.9% NaCl) for drinking, in addition to fresh water.- In severe cases, intravenous administration of a balanced electrolyte solution may be necessary. |
| Variable Diuretic Response Between Animals | Species-specific differences in drug metabolism and renal physiology. | - Be aware that the potency of this compound varies between species.[1][2]- Establish dose-response curves for each species in your studies.- Individual animal health status can also influence response. |
Data Presentation
Table 1: Expected Serum Electrolyte Changes Following this compound Administration
Disclaimer: The following data is illustrative and not based on published studies of this compound. It is intended to provide a general expectation of the compound's effects based on its mechanism of action.
| Electrolyte | Baseline (Pre-treatment) | Expected Change (Post-treatment) | Potential Clinical Significance |
| Sodium (Na+) | 140-150 mmol/L | ↓ (Decrease) | Hyponatremia, dehydration |
| Potassium (K+) | 3.5-5.0 mmol/L | ↓↓ (Significant Decrease) | Hypokalemia, muscle weakness, cardiac effects |
| Chloride (Cl-) | 100-110 mmol/L | ↓ (Decrease) | Hypochloremia |
Experimental Protocols
Protocol 1: Monitoring Serum Electrolytes
-
Animal Preparation: Acclimatize animals to handling and restraint procedures to minimize stress-induced physiological changes.
-
Blood Collection:
-
Collect a baseline blood sample (e.g., 0.5-1.0 mL, depending on animal size) via an appropriate route (e.g., saphenous vein, tail vein) into a serum separator tube.
-
Administer this compound at the desired dose and route.
-
Collect subsequent blood samples at predetermined time points (e.g., 2, 4, 8, and 24 hours post-dose) to capture the peak effect and recovery.
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate serum.
-
Transfer the serum to a clean microcentrifuge tube.
-
-
Electrolyte Analysis:
-
Analyze the serum for sodium, potassium, and chloride concentrations using a validated biochemical analyzer.
-
Protocol 2: Oral Electrolyte Supplementation
-
Preparation of Supplemented Drinking Water:
-
Calculate the required amount of potassium chloride (KCl) to add to the drinking water to achieve a target concentration (e.g., 0.1-0.3% w/v). The exact concentration will depend on the severity of hypokalemia.
-
Dissolve the KCl in the drinking water and ensure it is thoroughly mixed.
-
-
Administration:
-
Provide the supplemented water as the sole source of drinking water for the animals.
-
Monitor water intake to ensure adequate consumption of the electrolyte solution.
-
Continue to monitor serum electrolyte levels to assess the effectiveness of the supplementation and adjust the concentration as needed.
-
Visualizations
Caption: Mechanism of action of this compound in the loop of Henle.
Caption: Workflow for managing electrolyte depletion.
References
Technical Support Center: Enhancing Oral Bioavailability of BTS 39542 in Rats
Disclaimer: Publicly available information on specific formulations to improve the oral bioavailability of BTS 39542 in rats is limited. This guide provides general strategies and troubleshooting for enhancing the oral bioavailability of poorly soluble compounds in preclinical rat studies, using this compound as a hypothetical example.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing very low oral bioavailability (<5%) for this compound in our rat studies when administered as a simple aqueous suspension. What are the likely causes?
A1: Low oral bioavailability for a compound like this compound, particularly when administered as a simple suspension, is often attributed to several factors. The primary reasons for poor oral bioavailability are typically poor aqueous solubility and a slow dissolution rate in the gastrointestinal fluids.[1][2] For a drug to be absorbed, it must first be in a dissolved state. Other contributing factors can include poor membrane permeability, extensive first-pass metabolism in the gut wall or liver, and degradation in the gastrointestinal tract.[3][4][5] In the case of acacetin, another poorly soluble compound, low oral bioavailability in rats was mainly attributed to its poor solubility and low stability in the GI tract.[3][5]
Q2: How can we determine if solubility is the primary factor limiting the oral bioavailability of our compound?
A2: To ascertain if solubility is the main issue, you can perform a series of in vitro and in vivo assessments.
-
In Vitro Solubility Studies: Determine the equilibrium solubility of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Low solubility in these media is a strong indicator of dissolution rate-limited absorption.
-
In Situ Intestinal Perfusion Studies in Rats: This technique can help differentiate between poor solubility and poor permeability. By introducing a solution of the compound directly into a segment of the rat intestine and measuring its disappearance from the lumen and appearance in the blood, you can assess its permeability.
-
Dose Escalation Studies: In vivo pharmacokinetic studies in rats with increasing doses of the suspension can be informative. If the increase in systemic exposure (AUC) is not dose-proportional (i.e., it flattens out at higher doses), this often points to a solubility or dissolution limitation.
Q3: What are some common formulation strategies to improve the oral bioavailability of a poorly soluble compound like this compound in rats?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs.[1][6][7] These techniques aim to increase the drug's solubility and dissolution rate.[1] Common approaches include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, which can enhance the dissolution rate.[1]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[8] This amorphous state has higher energy and, therefore, greater solubility and dissolution rate compared to the crystalline form.[8]
-
Lipid-Based Formulations: These are mixtures of oils, surfactants, and co-solvents that can solubilize the drug.[9][10] They can be self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gut, presenting the drug in a solubilized state for absorption.[9][10]
-
Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate the drug, forming an inclusion complex with improved aqueous solubility.[11]
Q4: We are considering a solid dispersion approach. What are the critical parameters to consider during development for a rat study?
A4: When developing a solid dispersion, key considerations include:
-
Polymer Selection: The choice of a hydrophilic carrier is crucial. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[12] The polymer should be soluble in the chosen solvent and be able to form a stable amorphous dispersion with the drug.
-
Drug-Polymer Ratio: The ratio of drug to polymer will affect the physical stability of the dispersion and the dissolution rate. Different ratios should be tested to find the optimal balance.
-
Method of Preparation: Common methods include solvent evaporation, hot-melt extrusion, and spray drying.[12] For preclinical studies, the solvent evaporation method is often practical for small batches.[12]
-
Physical Characterization: It is essential to confirm that an amorphous solid dispersion has been formed using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
In Vitro Dissolution Testing: The dissolution rate of the solid dispersion should be significantly faster than that of the pure drug.
Q5: Our team is exploring lipid-based formulations. What are the initial steps for developing a Self-Emulsifying Drug Delivery System (SEDDS) for a rat study?
A5: The development of a SEDDS involves a systematic screening process:
-
Excipient Solubility Screening: Determine the solubility of this compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Labrasol), and co-solvents (e.g., Transcutol, PEG 400).[10]
-
Constructing Ternary Phase Diagrams: These diagrams help to identify the regions of self-emulsification for different combinations of oil, surfactant, and co-solvent.
-
Droplet Size Analysis: The formulation should form fine droplets (ideally <200 nm) upon dilution with an aqueous medium, which can be measured by dynamic light scattering.
-
In Vitro Dispersion and Digestion Tests: Evaluate the formulation's ability to maintain the drug in a solubilized state during in vitro lipolysis, which simulates digestion in the small intestine.[9]
Impact of Formulation on Oral Bioavailability in Rats (Hypothetical Data)
The following table illustrates the potential impact of different formulation strategies on the pharmacokinetic parameters of a poorly soluble compound like this compound in rats.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 4% |
| Solid Dispersion | 10 | 750 ± 150 | 1.0 | 3000 ± 500 | 20% |
| Lipid-Based (SEDDS) | 10 | 1200 ± 250 | 0.5 | 4500 ± 700 | 30% |
| Intravenous (IV) | 1 | 2000 ± 400 | 0.08 | 1500 ± 300 | 100% |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
PVP K30
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Method:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.[12]
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Continue evaporation until a dry film is formed on the inside of the flask.
-
Further dry the solid mass under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it gently using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
-
For oral gavage in rats, the solid dispersion powder can be suspended in a suitable vehicle like water or 0.5% methylcellulose.
Protocol 2: Development of a Lipid-Based Formulation (SEDDS)
Objective: To develop a self-emulsifying drug delivery system (SEDDS) for this compound to improve its oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-solvent (e.g., Transcutol HP)
-
Vials
-
Vortex mixer
-
Water bath
Method:
-
Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation:
-
Based on the screening results, select an oil, surfactant, and co-solvent.
-
Prepare different ratios of these excipients (e.g., Oil:Surfactant:Co-solvent in ratios like 40:40:20, 30:50:20, etc.).
-
Accurately weigh the components into a glass vial.
-
Mix thoroughly using a vortex mixer until a clear, homogenous liquid is formed. A water bath at 40°C can be used to aid mixing if necessary.
-
-
Drug Loading:
-
Add an excess amount of this compound to the optimized blank formulation.
-
Mix the vial on a shaker in a water bath at 40°C for 48 hours to reach equilibrium solubility.
-
Centrifuge the mixture to separate the undissolved drug.
-
Analyze the supernatant to determine the maximum solubility of this compound in the formulation. Prepare the final drug-loaded SEDDS at a concentration below this maximum solubility.
-
-
Self-Emulsification Test:
-
Add 1 mL of the drug-loaded SEDDS to 250 mL of water in a beaker with gentle stirring.
-
Visually observe the formation of an emulsion. A good SEDDS will form a clear or slightly bluish-white emulsion rapidly.
-
Measure the droplet size of the resulting emulsion using a particle size analyzer.
-
Visualizations
Experimental Workflow for Formulation Development
Caption: Workflow for preclinical oral formulation development.
Decision Tree for Bioavailability Enhancement Strategy
Caption: Decision tree for selecting a formulation strategy.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. altusformulation.com [altusformulation.com]
- 3. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 10. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. japsonline.com [japsonline.com]
How to minimize Bts 39542 degradation during storage
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a solid compound like Bts 39542?
A1: While specific instructions from the supplier should always be followed, general best practices for storing solid chemical compounds to minimize degradation include:
-
Temperature: Store in a cool, dry place.[1] Room temperature is often acceptable, but for long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be preferable. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[2] Photolysis, or degradation by light, can be a significant factor for many organic molecules.[2]
-
Humidity: Keep in a tightly sealed container to protect from moisture.[1][2] Hydrolysis can be a major degradation pathway.[2] Using a desiccator can provide an additional layer of protection.
-
Atmosphere: For compounds susceptible to oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) can prolong shelf life.
Q2: How can I determine the optimal storage conditions for my specific lot of this compound?
A2: To determine the optimal storage conditions, you should perform a stability study on your particular batch of this compound. This involves exposing the compound to various environmental conditions and monitoring its purity over time. A forced degradation study is a common approach to quickly identify potential degradation pathways.
Q3: What is a forced degradation study and how can I perform one for this compound?
A3: A forced degradation or stress study is designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[3] This information is crucial for developing a stability-indicating analytical method.[4][5] The study typically involves exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light.[3]
Troubleshooting Guide: Common Degradation Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color, texture) | Degradation of the compound. | - Review storage conditions (temperature, light, humidity).- Perform analytical testing (e.g., HPLC) to assess purity.- If degradation is confirmed, consider storing at a lower temperature, in the dark, and/or under an inert atmosphere. |
| Decreased potency or activity in experiments | Chemical degradation leading to a lower concentration of the active compound. | - Verify the purity of the stored compound using a validated analytical method.- Prepare fresh solutions from a new or properly stored stock.- Re-evaluate storage and handling procedures. |
| Appearance of new peaks in chromatogram (e.g., HPLC) | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Optimize the analytical method to ensure separation of the parent compound from all degradation products.- Adjust storage conditions to minimize the formation of these impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system. Also, use the solid compound for thermal and photolytic stress.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to direct sunlight or a photostability chamber for an extended period.
-
-
Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the degradation of this compound and the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.[4][5][6]
Methodology:
-
Column Selection: Start with a common reverse-phase column (e.g., C18).
-
Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Employ a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products have good absorbance.
-
Method Optimization: Inject samples from the forced degradation study and optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of all peaks.
-
Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Data Presentation
Table 1: Example Data Table for this compound Stability Study
| Storage Condition | Time Point (Weeks) | Purity (%) by HPLC | Appearance of Degradation Products (Peak Area %) | Observations (e.g., color change) |
| -20°C, Dark, Desiccated | 0 | 99.8 | 0.2 | White powder |
| 4 | ||||
| 12 | ||||
| 24 | ||||
| 4°C, Dark, Desiccated | 0 | 99.8 | 0.2 | White powder |
| 4 | ||||
| 12 | ||||
| 24 | ||||
| Room Temp, Dark | 0 | 99.8 | 0.2 | White powder |
| 4 | ||||
| 12 | ||||
| 24 | ||||
| Room Temp, Light | 0 | 99.8 | 0.2 | White powder |
| 4 | ||||
| 12 | ||||
| 24 |
Researchers should populate this table with their own experimental data.
Visualizations
Caption: Recommended workflow for the proper storage of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathway of this compound.
References
Addressing variability in diuretic response to Bts 39542
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the high-efficacy diuretic, Bts 39542. The information provided aims to address potential variability in experimental outcomes and offer standardized protocols for assessing diuretic response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel dihydrophthalazin-1-ylacetic acid with potent diuretic activity.[1][2] Its primary mechanism of action is similar to that of furosemide, exerting its major effects in the loop of Henle.[1][2] It functions by inhibiting the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle, thereby reducing the reabsorption of sodium, potassium, and chloride and increasing the excretion of water. In canine models, it has been shown to increase renal blood flow without affecting the glomerular filtration rate.[1][2]
Q2: We are observing significant variability in the diuretic response to this compound between experimental subjects. What are the potential causes?
A2: Variability in diuretic response is a known phenomenon and can be attributed to several factors. Key considerations include:
-
Baseline Renal Function: The efficacy of loop diuretics is dependent on adequate renal blood flow and glomerular filtration rate to ensure the drug reaches its site of action in the loop of Henle.[3][4][5] Pre-existing renal impairment can significantly dampen the diuretic response.
-
Hemodynamic Status: Systemic hemodynamics, including blood pressure and cardiac output, influence renal perfusion and thus the delivery of this compound to the kidneys.[3]
-
Neurohormonal Activation: Activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system can lead to sodium and water retention, counteracting the effects of the diuretic.[6]
-
Dietary Sodium and Fluid Intake: High sodium intake can lead to increased sodium reabsorption in other parts of the nephron, mitigating the natriuretic effect of loop diuretics.[6][7]
-
Species-Specific Differences: The potency and electrolyte excretion profile of this compound have been shown to vary between species. For instance, it is significantly more potent in rats and rabbits compared to mice and dogs.[1][2] The ratio of cation to anion excretion also differs across species.[1][2]
Q3: How does the potency of this compound compare to furosemide?
A3: this compound has demonstrated higher potency than furosemide in several animal models. The relative potency varies by species.
| Species | Potency of this compound relative to Furosemide |
| Mice | 2x more potent |
| Dogs | 2x more potent |
| Rats | 10x more potent |
| Rabbits | 20x more potent |
Q4: Can this compound cause diuretic resistance?
A4: While specific studies on resistance to this compound are not available, the principles of diuretic resistance observed with other loop diuretics are likely applicable. Diuretic resistance is characterized by a reduced response to the drug despite maximal doses.[7] This can be caused by factors such as impaired drug absorption, reduced secretion of the diuretic into the renal tubules, and compensatory sodium reabsorption in other nephron segments.[7]
Troubleshooting Guide
This guide addresses common issues encountered during preclinical evaluation of this compound.
| Issue | Potential Causes | Recommended Actions |
| Lower than expected diuresis and natriuresis | 1. Inadequate dose. 2. Impaired renal function of the animal model.[3][4][5] 3. Dehydration or volume depletion. 4. High dietary sodium intake.[6][7] 5. Compensatory neurohormonal activation.[6] | 1. Perform a dose-response study to establish the optimal dose for the species being used. 2. Screen animals for baseline renal function (e.g., serum creatinine, BUN) before initiating the experiment. 3. Ensure adequate hydration of the animals before drug administration. 4. Standardize and control the sodium content in the animal diet. 5. Consider co-administration with inhibitors of the RAAS if clinically relevant. |
| Inconsistent results between experiments | 1. Variability in animal hydration status. 2. Differences in the timing of sample collection. 3. Inconsistent route of administration. 4. Circadian rhythms affecting renal function and drug metabolism. | 1. Acclimatize animals and ensure consistent access to water before each experiment. 2. Establish a strict timeline for drug administration and urine/blood collection. 3. Use a consistent and appropriate route of administration (e.g., intravenous for rapid and complete bioavailability). 4. Conduct experiments at the same time of day to minimize chronobiological effects.[8] |
| Unexpected electrolyte imbalances (e.g., excessive potassium loss) | 1. Species-specific differences in electrolyte handling.[1][2] 2. High doses of this compound. | 1. Characterize the electrolyte excretion profile of this compound in the specific animal model being used. 2. Monitor serum and urine electrolytes closely, especially at higher doses. 3. Adjust the dose to achieve the desired diuretic effect with minimal electrolyte disturbance. |
Experimental Protocols
Protocol 1: Assessment of Diuretic Efficacy in a Rodent Model
This protocol provides a standardized method for evaluating the diuretic, natriuretic, and kaliuretic effects of this compound in rats.
1. Animal Preparation:
- Use adult male Sprague-Dawley rats (250-300g).
- House animals in metabolic cages for 24-48 hours for acclimatization.
- Provide free access to standard chow and water.
- Fast animals overnight before the experiment but allow free access to water.
2. Dosing and Administration:
- Prepare a vehicle control (e.g., 0.9% saline with 1% DMSO).
- Prepare this compound solutions at the desired concentrations.
- Administer the vehicle or this compound via oral gavage or intravenous injection.
3. Sample Collection and Analysis:
- Collect urine at baseline (pre-dose) and at specified time points post-dose (e.g., 0-4h, 4-8h, 8-24h).
- Record the total urine volume for each collection period.
- Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
- At the end of the experiment, collect a terminal blood sample for analysis of serum electrolytes and renal function markers.
4. Data Analysis:
- Calculate the total urine output, sodium excretion, and potassium excretion for each treatment group.
- Express data as mean ± SEM.
- Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
Visualizations
Caption: Key factors contributing to variability in diuretic response.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diuretic Response: Clinical and Hemodynamic Predictors and Relation to Clinical Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Diuretic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving Diuretic Response in Heart Failure by Implementing a Patient-Tailored Variability and Chronotherapy-Guided Algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
Bts 39542 interference with common laboratory assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the investigational compound BTS 39542 in common laboratory assays. The following information is intended to help troubleshoot and mitigate potential issues to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assays?
This compound is a novel investigational small molecule inhibitor targeting the XYZ signaling pathway, which is implicated in various proliferative diseases. Due to its chemical structure, a substituted dihydrophthalazine, this compound has been observed to interfere with certain laboratory assays through various mechanisms, including but not limited to, light absorbance/fluorescence, non-specific protein binding, and direct enzyme inhibition.
Q2: Which types of assays are most likely to be affected by this compound?
Our internal studies and customer reports indicate that assays sensitive to the following are most likely to be affected:
-
Fluorescence-based assays: this compound exhibits intrinsic fluorescence at certain wavelengths, which can lead to false-positive signals.
-
Luminescence-based assays: The compound can quench or enhance the luminescent signal, depending on the assay chemistry.
-
Kinase assays: As a kinase inhibitor, this compound may inhibit kinases other than its intended target, leading to off-target effects in your experiments.
-
Cell viability assays: At higher concentrations, this compound can exhibit off-target cytotoxicity, which may confound the results of cell-based assays.
Q3: How can I determine if this compound is interfering with my assay?
The best practice is to run a series of control experiments. These should include:
-
Compound-only controls: Measure the signal from this compound in the assay buffer without any other biological components to check for background signal.
-
Vehicle controls: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound does not contribute to the observed effects.
-
Dose-response curves: A non-classical dose-response curve may suggest interference.
Troubleshooting Guides
Issue 1: High background signal in fluorescence-based assays.
Possible Cause: Intrinsic fluorescence of this compound.
Troubleshooting Steps:
-
Spectral Scan: Perform a fluorescence scan of this compound at your experimental concentration to determine its excitation and emission spectra.
-
Filter Selection: If possible, use filters that minimize the overlap between the compound's fluorescence and your assay's fluorophore.
-
Alternative Dyes: Consider using a red-shifted fluorescent dye, as small molecule interference is often more pronounced in the blue-green region of the spectrum.
-
Data Correction: Subtract the background fluorescence from the compound-only control wells.
Issue 2: Inconsistent results in luminescence-based assays (e.g., luciferase reporter assays).
Possible Cause: Quenching or enhancement of the luminescent signal by this compound.
Troubleshooting Steps:
-
Assay Chemistry Control: Test the effect of this compound on the luciferase enzyme activity directly by adding it to a reaction with a known amount of luciferase and substrate.
-
Time-course Experiment: Measure the luminescent signal at multiple time points after adding the substrate. Interference may be time-dependent.
-
Alternative Reporter: If interference is confirmed, consider using an alternative reporter system (e.g., a fluorescent protein).
Issue 3: Unexpected inhibition in a kinase assay for a kinase that is not the intended target of this compound.
Possible Cause: Off-target inhibition by this compound.
Troubleshooting Steps:
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound against the affected kinase to quantify the off-target activity.
-
Selectivity Profiling: If available, consult selectivity profiling data for this compound to understand its broader kinase inhibition profile.
-
Use of a Structurally Unrelated Inhibitor: Confirm the biological effect with a different, structurally unrelated inhibitor of the target pathway.
Quantitative Data Summary
The following tables summarize the potential interference of this compound in common laboratory assays based on internal validation studies.
Table 1: Fluorescence Interference of this compound
| Fluorophore (Ex/Em, nm) | This compound Concentration (µM) | Signal Increase (%) |
| Fluorescein (494/521) | 1 | 5.2 |
| 10 | 25.8 | |
| 100 | 112.3 | |
| Rhodamine (552/575) | 1 | 1.1 |
| 10 | 4.5 | |
| 100 | 15.2 | |
| Cy5 (650/670) | 1 | <1 |
| 10 | 1.8 | |
| 100 | 3.1 |
Table 2: Luminescence Interference of this compound in a Luciferase Assay
| This compound Concentration (µM) | Signal Quenching (%) |
| 1 | 2.1 |
| 10 | 18.5 |
| 100 | 65.3 |
Table 3: Off-Target Kinase Inhibition by this compound
| Kinase | IC50 (µM) |
| Target Kinase A | 0.05 |
| Off-Target Kinase B | 2.5 |
| Off-Target Kinase C | > 50 |
| Off-Target Kinase D | 8.1 |
Experimental Protocols
Protocol 1: Determining the Intrinsic Fluorescence of this compound
-
Prepare a dilution series of this compound in the assay buffer.
-
Dispense the solutions into a microplate.
-
Use a fluorescence plate reader to perform a full excitation and emission scan (e.g., Ex 300-700 nm, Em 320-720 nm).
-
Identify the peak excitation and emission wavelengths.
-
Measure the fluorescence intensity at the wavelengths used in your assay.
Protocol 2: Assessing Interference in a Luciferase Reporter Assay
-
Culture cells and transfect with the luciferase reporter construct.
-
Treat cells with a dose-response of this compound for the desired time.
-
Lyse the cells and transfer the lysate to a luminometer-compatible plate.
-
Prepare a parallel plate with lysate from untreated cells. Add the same concentrations of this compound directly to these wells just before reading. This will distinguish between effects on the cells and direct effects on the assay chemistry.
-
Inject the luciferase substrate and measure the luminescence.
-
Compare the results from both plates to determine the nature of the interference.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Target Kinase A.
Caption: Troubleshooting workflow for suspected assay interference.
Strategies for reducing Bts 39542-induced hypokalemia in studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing hypokalemia, a potential side effect of the investigational diuretic Bts 39542.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel dihydrophthalazin-1-ylacetic acid derivative with potent diuretic activity.[1][2] Its primary mechanism of action is similar to that of furosemide, exerting its effects in the loop of Henle in the kidneys.[1][2] By acting on the loop of Henle, it increases the urinary excretion of sodium, potassium, and chloride, leading to a significant increase in urine output.[1]
Q2: Why does this compound cause hypokalemia?
A2: Hypokalemia, or low serum potassium, is a known side effect of loop diuretics like this compound.[3][4] The diuretic action in the loop of Henle inhibits the reabsorption of sodium and chloride. This increased delivery of sodium to the distal tubules enhances the exchange of sodium for potassium, leading to increased potassium excretion in the urine and a subsequent decrease in blood potassium levels.
Q3: What are the signs of hypokalemia in laboratory animals?
A3: In preclinical studies, signs of hypokalemia can be subtle. Researchers should monitor for muscle weakness, lethargy, constipation, and in more severe cases, cardiac arrhythmias, which may be detected via electrocardiogram (ECG).[5][6][7] Regular monitoring of serum electrolytes is the most reliable method for detection.
Q4: How is hypokalemia classified by severity?
A4: Hypokalemia is generally classified based on serum potassium concentration. While specific thresholds may vary slightly between institutions, a general classification is provided in the table below.[5][8]
Troubleshooting Guide: Managing this compound-Induced Hypokalemia in Studies
This guide provides actionable steps for researchers who observe hypokalemia in their preclinical studies involving this compound.
| Issue Observed | Potential Cause | Recommended Action |
| Mild Hypokalemia | This compound-induced urinary potassium loss. | 1. Increase potassium content in the standard chow. 2. Consider oral potassium chloride (KCl) supplementation in the drinking water.[9][10] 3. Monitor serum potassium levels twice weekly.[11] |
| Moderate to Severe Hypokalemia | High dose of this compound or synergistic effects with other experimental conditions. | 1. Temporarily reduce the dose of this compound if the experimental design allows. 2. Administer oral or intravenous potassium supplements.[10] Oral administration is preferred for mild to moderate cases.[9][10] 3. Consider co-administration with a potassium-sparing diuretic (e.g., amiloride, spironolactone) to counteract potassium loss.[9] 4. Increase frequency of serum potassium monitoring to daily.[11] |
| Persistent Hypokalemia Despite Supplementation | Possible underlying renal or adrenal abnormalities in the animal model, or confounding effects of the experimental conditions. | 1. Investigate for and address potential underlying causes of potassium loss.[11] 2. Assess magnesium levels, as hypomagnesemia can exacerbate hypokalemia.[6] 3. Consult with a veterinarian or a specialist in animal physiology. |
Quantitative Data on Potassium Supplementation
The following table provides general guidelines for potassium repletion. The exact dosage should be determined based on the severity of hypokalemia and the specific animal model.
| Severity | Serum K+ Range (mmol/L) | Typical Oral KCl Repletion Strategy (Rodent Models) | Monitoring Frequency |
| Mild | 3.0 - 3.4 | 20-40 mEq/L in drinking water | Twice weekly |
| Moderate | 2.5 - 2.9 | 40-80 mEq/L in drinking water or oral gavage | Daily |
| Severe | < 2.5 | Intravenous KCl infusion (2-10 mEq/kg/day) with cardiac monitoring | Every 4-6 hours |
Note: These are starting recommendations and should be adjusted based on frequent monitoring of serum potassium levels.
Experimental Protocols
Protocol 1: Monitoring Serum Potassium Levels in Rodents
-
Animal Restraint: Gently restrain the rodent using an appropriate method.
-
Blood Collection: Collect a small blood sample (approx. 100-200 µL) from the saphenous or tail vein into a serum separator tube.
-
Sample Processing: Allow the blood to clot for 30 minutes at room temperature. Centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analysis: Analyze the serum potassium concentration using a blood gas and electrolyte analyzer or a flame photometer according to the manufacturer's instructions.
-
Frequency: For baseline measurements, collect samples before initiating this compound administration. During treatment, monitor 1-2 times per week for mild effects, and daily for more significant hypokalemia.
Protocol 2: Oral Potassium Chloride (KCl) Supplementation
-
Preparation of KCl Solution: Prepare a stock solution of KCl in sterile water. For example, a 1 M KCl stock contains 74.55 mg/mL.
-
Administration via Drinking Water:
-
Calculate the required amount of KCl to add to the drinking water to achieve the target concentration (e.g., 40 mEq/L).
-
Prepare fresh medicated water daily.
-
Measure water consumption to estimate the daily dose of KCl received by each animal.
-
-
Administration via Oral Gavage:
-
For more precise dosing, administer a defined volume of the KCl solution directly into the stomach using an appropriately sized gavage needle.
-
This method is suitable for moderate to severe cases requiring rapid correction.
-
Visualizations
Signaling Pathway of this compound-Induced Hypokalemia
Caption: Mechanism of this compound-induced hypokalemia in the renal tubule.
Experimental Workflow for Managing Hypokalemia
Caption: Decision workflow for monitoring and managing hypokalemia in studies.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aging.arizona.edu [aging.arizona.edu]
- 4. Drugs causing hypokalaemia | ResourcePharm [resourcepharm.com]
- 5. Hypokalemia (Low Potassium): Symptoms, Causes, Diagnosis, Treatment [webmd.com]
- 6. Hypokalemia (Low Level of Potassium in the Blood) - Hormonal and Metabolic Disorders - MSD Manual Consumer Version [msdmanuals.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Hypokalemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Medication-Induced Hypokalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 11. GGC Medicines - Management of Hypokalaemia (plasma K+ <3.5mmol/L) [handbook.ggcmedicines.org.uk]
Validation & Comparative
A Comparative Analysis of the Diuretic Potency and Efficacy of Bts 39542 and Furosemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic properties of the investigational compound Bts 39542 and the widely used loop diuretic, furosemide. The data presented is based on preclinical studies and aims to offer an objective assessment of their relative potency and efficacy.
Executive Summary
This compound is a novel dihydrophthalazin-1-ylacetic acid derivative that has demonstrated high-efficacy diuretic activity in several animal models.[1][2] Like furosemide, its mechanism of action is primarily localized to the loop of Henle.[1] Preclinical data indicate that this compound possesses significantly greater diuretic potency than furosemide, with the degree of superiority varying across different species.
Quantitative Comparison of Diuretic Potency
The potency of a diuretic is a measure of the dose required to produce a given effect. In comparative studies, this is often expressed as the dose required to produce 50% of the maximal effect (ED50). While specific ED50 values from a direct comparative study are not publicly available, the relative potency of this compound to furosemide has been established.
| Animal Model | Relative Potency of this compound to Furosemide |
| Mice | 2x more potent |
| Rats | 10x more potent |
| Rabbits | 20x more potent |
| Dogs | 2x more potent |
| Data sourced from Cooling, M.J., & Sim, M.F. (1981). This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity. British Journal of Pharmacology, 74(2), 359-64.[1][2] |
Efficacy
Efficacy refers to the maximal diuretic effect that can be achieved with the drug, regardless of the dose. Both this compound and furosemide are classified as high-efficacy diuretics. This is attributed to their action on the thick ascending limb of the loop of Henle, a site responsible for reabsorbing a significant portion of filtered sodium chloride. By inhibiting this process, both compounds induce a profound diuresis.
Mechanism of Action: Inhibition of the Na+/K+/2Cl- Cotransporter
The primary molecular target for both this compound and furosemide is the Na+/K+/2Cl- cotransporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. Inhibition of this transporter blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. This retention of ions within the tubule leads to an osmotic force that draws water into the tubule, resulting in a significant increase in urine output.
Experimental Protocols
The following is a representative experimental protocol for assessing diuretic activity in rats, based on standard methodologies.
1. Animal Model: Male Wistar rats (150-200g) are typically used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
2. Acclimatization and Fasting: Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment. Food is withdrawn 18 hours prior to dosing, while water is available ad libitum.
3. Hydration: To ensure a uniform state of hydration and promote a baseline urine flow, a saline load (e.g., 0.9% NaCl at 25 ml/kg) is administered orally to all animals approximately one hour before the test compounds are given.
4. Dosing:
-
Control Group: Receives the vehicle (e.g., distilled water or a weak polymer solution).
-
Reference Group: Receives a standard dose of furosemide (e.g., 10 mg/kg) orally.
-
Test Groups: Receive varying doses of this compound orally.
5. Urine Collection and Analysis:
-
Urine is collected at regular intervals (e.g., every hour for the first 6 hours, and then a cumulative collection at 24 hours).
-
The total volume of urine for each animal is recorded.
-
Urine samples are analyzed for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
6. Data Analysis:
-
The diuretic activity is calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.
-
The saluretic activity is determined by the excretion of Na+ and Cl- ions.
-
The Na+/K+ ratio is calculated to assess the potassium-sparing or potassium-losing properties of the compounds.
-
Dose-response curves are generated to determine the ED50 for diuretic and saluretic effects.
Conclusion
The available preclinical evidence strongly suggests that this compound is a highly potent loop diuretic, surpassing furosemide in its ability to induce diuresis on a dose-for-dose basis in the animal models tested. Both compounds share a common mechanism of action, the inhibition of the NKCC2 cotransporter in the loop of Henle, which accounts for their high efficacy. Further clinical investigation is warranted to determine the therapeutic potential and safety profile of this compound in humans.
References
Head-to-Head Study: Bts 39542 versus Other Loop Diuretics
This guide provides a comprehensive comparison of the experimental diuretic agent Bts 39542 with established loop diuretics, including furosemide, bumetanide, and torsemide. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to facilitate an objective evaluation of these compounds.
Executive Summary
This compound is a novel dihydrophthalazin-1-ylacetic acid derivative that has demonstrated high-efficacy diuretic activity in several animal models.[1] Like other loop diuretics, its primary mechanism of action is in the loop of Henle. Preclinical data indicates that this compound possesses a significantly higher potency than furosemide in various species. However, a comprehensive head-to-head comparison with other potent loop diuretics such as bumetanide and torsemide is limited by the scarcity of publicly available data on this compound. This guide compiles the existing information to draw a comparative picture and highlights areas where further research is needed.
Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter (NKCC2)
Loop diuretics exert their effects by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. The increased solute concentration in the nephron lumen leads to a powerful osmotic diuresis, resulting in a significant increase in water and electrolyte excretion.
Caption: Mechanism of action of loop diuretics on the NKCC2 cotransporter.
Comparative Efficacy and Potency
Quantitative data on the diuretic potency of this compound is primarily available in comparison to furosemide. The following tables summarize the relative potencies and available IC50 values for the inhibition of the NKCC2 cotransporter.
Table 1: Relative Potency of this compound compared to Furosemide
| Animal Model | Relative Potency (this compound vs. Furosemide) | Reference |
| Mice | 2x more potent | [1] |
| Dogs | 2x more potent | [1] |
| Rats | 10x more potent | [1] |
| Rabbits | 20x more potent | [1] |
Table 2: In Vitro Potency (IC50) for NKCC2 Inhibition
| Compound | pIC50 (rat mTAL NKCC2) | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | |
| Furosemide | 5.15 | ~7.08 | [2] |
| Bumetanide | 6.48 | ~0.33 | [2] |
| Piretanide | 5.97 | ~1.07 | [2] |
| Torsemide | Not directly provided in the same study, but generally considered more potent than furosemide. |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
Pharmacokinetic Properties
Table 3: Comparative Pharmacokinetics of Loop Diuretics
| Parameter | Furosemide | Bumetanide | Torsemide |
| Bioavailability | 10-100% (highly variable) | 80-100% | 80-100% |
| Protein Binding | >95% | 95% | >99% |
| Half-life | 0.5-2 hours | 1-1.5 hours | 3-4 hours |
| Metabolism | Minimal hepatic | Hepatic (CYP enzymes) | Hepatic (CYP2C9) |
| Excretion | Primarily renal | Renal and biliary | Primarily hepatic metabolism, then renal |
Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of diuretic agents, based on established methodologies.
In Vivo Diuresis Study in Rats
This protocol is designed to assess the diuretic, natriuretic, and kaliuretic activity of a test compound.
Caption: Workflow for an in vivo diuretic activity study in rats.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-250 g) are typically used.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle.
-
Fasting: Rats are fasted overnight (approximately 18 hours) before the experiment, with free access to water.
-
Hydration: On the day of the experiment, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl at 25 mL/kg body weight).
-
Grouping and Dosing: Animals are divided into groups (n=6-8 per group):
-
Control Group: Receives the vehicle (e.g., saline or a suspension agent).
-
Standard Group: Receives a known diuretic (e.g., furosemide at 10 mg/kg).
-
Test Groups: Receive the test compound (e.g., this compound) at various doses.
-
-
Administration: The test compounds, standard, and vehicle are administered orally (by gavage) or intraperitoneally.
-
Urine Collection: Immediately after administration, the animals are placed in individual metabolic cages that allow for the separation and collection of urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.
-
Analysis: The total volume of urine for each animal is measured. The concentrations of sodium, potassium, and chloride in the urine are determined using a flame photometer or ion-selective electrodes.
-
Parameters Calculated:
-
Diuretic Index: (Urine volume of test group) / (Urine volume of control group)
-
Natriuretic and Kaliuretic Excretion: Total amount of Na+ and K+ excreted.
-
Na+/K+ Ratio: To assess potassium-sparing effects.
-
In Vitro NKCC2 Inhibition Assay (Isolated Perfused Tubule)
This technique allows for the direct assessment of a compound's effect on the NKCC2 cotransporter in its native environment.
Methodology:
-
Tissue Preparation: Kidneys are harvested from a suitable animal model (e.g., rabbit or mouse). The medullary thick ascending limb (mTAL) segments are dissected under a stereomicroscope.
-
Tubule Perfusion: An isolated mTAL segment is transferred to a perfusion chamber and mounted on concentric glass pipettes. The tubule is perfused with a physiological solution.
-
Measurement of Ion Transport: The activity of the NKCC2 cotransporter is typically measured by assessing the transepithelial voltage or intracellular ion concentrations using fluorescent dyes.
-
Compound Application: The test compound (e.g., this compound) is added to the luminal perfusate at various concentrations.
-
Data Analysis: The inhibitory effect of the compound on NKCC2 activity is measured, and an IC50 value is calculated.
Conclusion
This compound is a potent loop diuretic with a demonstrated superiority over furosemide in terms of diuretic efficacy in preclinical models. Its mechanism of action is consistent with other loop diuretics, involving the inhibition of the NKCC2 cotransporter. However, the lack of comprehensive, publicly available data, particularly regarding its in vitro potency (IC50 for NKCC2), detailed pharmacokinetic profile, and direct comparative studies against bumetanide and torsemide, limits a complete assessment of its therapeutic potential. Further research is required to fully characterize this compound and establish its place within the landscape of loop diuretics. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
Cross-Species Efficacy of the Novel Diuretic Bts 39542: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the diuretic activity of Bts 39542, a dihydrophthalazin-1-ylacetic acid derivative. The data presented is based on available scientific literature and is intended to offer an objective overview of its performance relative to the established diuretic, furosemide. Detailed experimental protocols and mechanistic pathways are provided to support further research and development.
Quantitative Comparison of Diuretic Potency
The diuretic efficacy of this compound has been evaluated in several species and compared directly to furosemide. The following table summarizes the relative potency of this compound.
| Species | Potency of this compound Relative to Furosemide |
| Mice | 2x more potent |
| Rats | 10x more potent |
| Rabbits | 20x more potent |
| Dogs | 2x more potent |
Data extracted from Cooling & Sim, 1981.[1][2]
Comparative Effects on Electrolyte Excretion
The impact of this compound on electrolyte excretion also exhibits species-specific variations, a critical consideration in diuretic drug development. The ratio of major cations (Na+ + K+) to the major anion (Cl-) excreted provides insight into the drug's influence on electrolyte balance.
| Species | (Na+ + K+) / Cl- Excretion Ratio |
| Mice | Consistently exceeded unity |
| Rats | Approximately unity |
| Rabbits | Approximately unity |
| Dogs | Consistently exceeded unity |
Data extracted from Cooling & Sim, 1981.[1][2]
Experimental Protocols
The following methodologies are based on established in vivo diuretic screening protocols and the details provided in the primary literature on this compound.
Animal Models
-
Species: Male and female mice, rats, rabbits, and dogs were used in the comparative studies.[1][2]
-
Housing and Acclimatization: Animals were housed in standard metabolic cages to allow for the separate collection of urine and feces. They were acclimatized to the caging conditions before the experiment.
-
Diet and Hydration: Standard laboratory chow was provided ad libitum. Prior to the administration of the diuretic, animals were typically fasted overnight with free access to water to ensure a uniform state of hydration. In some protocols, a saline load (e.g., 0.9% NaCl solution) is administered orally to ensure adequate urine flow.
Drug Administration
-
Vehicle: The diuretic compounds (this compound and furosemide) were suspended in a suitable vehicle, such as a starch suspension, for oral administration.
-
Dosing: A range of doses for both this compound and the reference diuretic (furosemide) were administered to establish a dose-response relationship and calculate relative potency.
-
Route of Administration: Oral gavage was the route of administration for the diuretic activity studies.[1][2]
Urine Collection and Analysis
-
Collection Period: Urine was collected at specified intervals over a period of several hours (e.g., 5 to 24 hours) after drug administration to assess the time course of diuretic action.
-
Volume Measurement: The total volume of urine excreted by each animal was measured at each time point.
-
Electrolyte Analysis: Urine samples were analyzed for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) ions using flame photometry or ion-selective electrodes.
-
Other Parameters: In some studies, additional parameters such as urine pH, osmolality, and the concentration of other ions may be measured. Glomerular filtration rate (GFR) and renal blood flow can also be assessed to further characterize the renal effects of the compound.[1][2]
Mechanism of Action and Experimental Workflow
The diuretic effect of this compound is attributed to its action on the loop of Henle, similar to furosemide.[1][2] The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating diuretic activity.
Caption: Mechanism of action of this compound in the thick ascending limb of the loop of Henle.
Caption: A generalized experimental workflow for in vivo diuretic activity screening.
References
BTS 39542 as a Positive Control for Novel Diuretic Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of novel diuretic agents with improved efficacy and safety profiles is a continuous pursuit in drug discovery. A critical component of this process is the use of appropriate positive controls to validate screening assays and benchmark the performance of new chemical entities. This guide provides a comparative overview of BTS 39542, a potent loop diuretic, as a positive control against other established diuretics like furosemide, hydrochlorothiazide, and amiloride.
Performance Comparison of Diuretics
This compound is a high-efficacy loop diuretic that, like furosemide, exerts its primary effects in the loop of Henle.[1][2] Preclinical studies have demonstrated its significant potency, being approximately ten times more potent than furosemide in rats, twice as potent in mice and dogs, and twenty times as potent in rabbits.[1][2] This section provides a comparative summary of the preclinical data for this compound and other commonly used diuretic standards.
Table 1: Comparative Diuretic Efficacy in Rats
| Compound | Class | Dose | Urine Volume (cumulative) | Na+ Excretion | K+ Excretion |
| This compound | Loop Diuretic | ~2 mg/kg (estimated) | Data not available | Data not available | Data not available |
| Furosemide | Loop Diuretic | 20 mg/kg (i.p.) | Significant increase at 30 and 60 min post-administration[3] | Data not available | Data not available |
| Hydrochlorothiazide | Thiazide Diuretic | Dose-dependent | Initial natriuresis and diuresis[4] | Dose-dependent increase[5] | Dose-dependent increase[5] |
| Amiloride | Potassium-sparing Diuretic | 0.1 mg/hr (i.v.) | Significant diuresis | Significant natriuresis | Antikaliuresis (decreased K+ excretion)[6] |
Note: Direct comparative dose-response data for this compound is limited in publicly available literature. The estimated dose is based on its reported 10-fold higher potency than furosemide in rats.[1][2]
Table 2: In Vitro and Mechanistic Comparison
| Compound | Primary Site of Action | Mechanism of Action |
| This compound | Thick Ascending Limb of the Loop of Henle | Inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) |
| Furosemide | Thick Ascending Limb of the Loop of Henle | Inhibition of the Na+-K+-2Cl- cotransporter (NKCC2) |
| Hydrochlorothiazide | Distal Convoluted Tubule | Inhibition of the Na+-Cl- cotransporter (NCC) |
| Amiloride | Distal Nephron (Collecting Tubule) | Blocks the epithelial sodium channel (ENaC) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reliable screening and evaluation of novel diuretic compounds. Below are representative protocols for in vivo and in vitro diuretic assays.
In Vivo Diuretic Screening in a Rat Model
This protocol is based on the Lipschitz test, a standard method for evaluating diuretic activity in rats.
1. Animal Model:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
Animals are housed in metabolic cages to allow for the collection of urine.
2. Acclimatization and Preparation:
-
Acclimatize animals to the metabolic cages for at least 24 hours before the experiment.
-
Withhold food but not water for 18 hours prior to the experiment to ensure uniform hydration and minimize variability.
3. Hydration:
-
Administer a saline load (0.9% NaCl) orally at a volume of 5 mL/100 g body weight to ensure adequate urine flow.
4. Drug Administration:
-
Test Group: Administer the novel compound at various doses.
-
Positive Control Groups:
-
This compound (e.g., 0.5, 1, 2 mg/kg, p.o.)
-
Furosemide (e.g., 5, 10, 20 mg/kg, p.o.)
-
Hydrochlorothiazide (e.g., 10, 20, 40 mg/kg, p.o.)
-
Amiloride (e.g., 1, 2, 4 mg/kg, p.o.)
-
-
Vehicle Control Group: Administer the vehicle used to dissolve the test and control compounds.
5. Urine Collection and Analysis:
-
Collect urine at regular intervals (e.g., every hour for the first 6 hours, then a cumulative collection at 24 hours).
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
6. Data Analysis:
-
Calculate the diuretic action (ratio of urine volume of the test group to the vehicle control group).
-
Determine the natriuretic and kaliuretic activity by comparing the electrolyte excretion in the test and control groups.
-
Construct dose-response curves for urine volume and electrolyte excretion.
In Vitro Diuretic Assay Using Isolated Perfused Renal Tubules
This method allows for the direct investigation of a compound's effect on specific segments of the nephron.
1. Tubule Isolation:
-
Isolate specific renal tubule segments (e.g., thick ascending limb of the Loop of Henle for loop diuretics) from a freshly dissected kidney (e.g., from a rabbit or mouse).
2. Tubule Perfusion:
-
Mount the isolated tubule segment on a perfusion pipette system.
-
Perfuse the lumen of the tubule with an appropriate physiological solution.
-
Bathe the outside of the tubule in a separate bath solution.
3. Compound Application:
-
Add the test compound, this compound, or other control diuretics to the luminal perfusate or the bathing solution at varying concentrations.
4. Measurement of Transport:
-
Measure the transepithelial voltage and ion fluxes (e.g., Na+, Cl-) across the tubular epithelium.
-
Changes in these parameters in the presence of the compound indicate an effect on ion transport.
5. Data Analysis:
-
Determine the concentration-response relationship for the inhibition of ion transport.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the signaling pathways, experimental workflows, and logical relationships relevant to diuretic screening.
Caption: A typical workflow for novel diuretic screening.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 4. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saturable accumulation and diuretic activity of hydrochlorothiazide in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of amiloride in the medullary collecting duct of rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Potassium-Sparing Potential of Bts 39542 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential of novel analogs of Bts 39542 as potassium-sparing diuretics. While this compound itself is a potent loop diuretic with primary effects on the loop of Henle, this document explores the hypothetical structural modifications that could impart a potassium-sparing profile to this chemical scaffold. The following sections detail the mechanisms of potassium-sparing diuretics, present a comparative table with hypothetical data for this compound and its potential analogs, outline detailed experimental protocols for in vivo evaluation, and visualize key pathways and workflows.
Understanding the Mechanisms of Potassium-Sparing Diuresis
Potassium-sparing diuretics exert their effects in the late distal convoluted tubule and collecting duct of the nephron. Unlike loop diuretics such as this compound, which inhibit the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, potassium-sparing diuretics target two primary mechanisms to reduce potassium excretion:
-
Epithelial Sodium Channel (ENaC) Inhibition: By blocking ENaC, these agents prevent the reabsorption of sodium from the tubular fluid into the principal cells. This reduces the lumen-negative transepithelial potential, which is the driving force for potassium secretion into the urine.
-
Aldosterone Antagonism: Aldosterone, a mineralocorticoid hormone, promotes sodium reabsorption and potassium excretion by increasing the expression and activity of ENaC and the Na+/K+-ATPase pump. Aldosterone antagonists competitively block the mineralocorticoid receptor, thereby preventing these downstream effects.
Comparative Data of this compound and Hypothetical Analogs
Due to the limited publicly available data on specific analogs of this compound that have been evaluated for potassium-sparing potential, the following table presents a hypothetical comparison. This table is intended to serve as a template for organizing and evaluating experimental data once novel analogs are synthesized and tested. The data for this compound is based on its known profile as a loop diuretic. The hypothetical analogs (Analog A and Analog B) are designed to illustrate potential outcomes of structural modifications aimed at inducing potassium-sparing properties.
| Parameter | This compound (Loop Diuretic Profile) | Hypothetical Analog A (ENaC Inhibitor Profile) | Hypothetical Analog B (Aldosterone Antagonist Profile) | Furosemide (Standard Loop Diuretic) | Amiloride (Standard K+-Sparing Diuretic) |
| Diuretic Potency (ED50, mg/kg) | 0.5 | 5.0 | 10.0 | 1.0 | 10.0 |
| Urine Volume (mL/5h) | +++ | ++ | + | +++ | + |
| Urinary Na+ Excretion (mEq/L) | +++ | ++ | + | +++ | + |
| Urinary K+ Excretion (mEq/L) | ++ | - | - | ++ | -- |
| Urinary Cl- Excretion (mEq/L) | +++ | ++ | + | +++ | + |
| Na+/K+ Excretion Ratio | ~10 | >20 | >20 | ~10 | >25 |
| Mechanism of Action | Na-K-2Cl Cotransporter Inhibition | ENaC Inhibition | Aldosterone Receptor Antagonism | Na-K-2Cl Cotransporter Inhibition | ENaC Inhibition |
Note: +++ indicates a strong effect, ++ a moderate effect, + a mild effect, and - or -- indicates no or a negative effect (i.e., potassium retention). The data for hypothetical analogs are illustrative.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the diuretic and potassium-sparing potential of novel this compound analogs in a rat model.
In Vivo Diuretic and Electrolyte Excretion Assay in Rats
Objective: To determine the diuretic, natriuretic, and kaliuretic effects of test compounds.
Animals: Male Wistar rats (200-250 g) are used. Animals are housed in a controlled environment and allowed free access to standard laboratory chow and water.
Procedure:
-
Animals are fasted overnight (18 hours) with free access to water.
-
On the day of the experiment, animals are randomly divided into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethylcellulose), standard diuretic (e.g., furosemide for loop diuretic activity, amiloride for potassium-sparing activity), and test compound groups (different dose levels of this compound analogs).
-
Animals are orally administered a saline load (e.g., 25 mL/kg of 0.9% NaCl) to ensure a baseline level of hydration and urine output.
-
Immediately after the saline load, the vehicle, standard drug, or test compound is administered orally.
-
Animals are placed individually in metabolic cages designed for the separate collection of urine and feces.
-
Urine is collected at predetermined intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours).
-
The total volume of urine for each collection period is measured.
-
Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
Data Analysis:
-
Diuretic action: (Urine volume of test group / Urine volume of control group)
-
Natriuretic, kaliuretic, and chloruretic activity: Total amount of each electrolyte excreted is calculated (concentration × volume).
-
Na+/K+ ratio: Calculated to assess the potassium-sparing effect. A higher ratio indicates a greater potassium-sparing potential.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to compare the effects of test compounds with the vehicle control and standard drugs.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways for potassium-sparing diuretics and the experimental workflow for their evaluation.
Caption: Signaling pathways for potassium-sparing diuretics in the collecting duct.
Caption: Experimental workflow for in vivo evaluation of diuretic activity.
Conclusion
While direct experimental data on the potassium-sparing potential of this compound analogs is not currently available in the public domain, this guide provides a robust framework for their future evaluation. By understanding the underlying mechanisms of potassium-sparing diuresis and employing rigorous experimental protocols, researchers can effectively assess the potential of novel this compound derivatives. The hypothetical data and visualizations presented herein serve as valuable tools for planning and interpreting such studies, with the ultimate goal of developing safer and more effective diuretic therapies.
A Side-by-Side Comparison of Bts 39542 and Ethacrynic Acid: A Guide for Researchers
For Immediate Release
This guide provides a detailed, side-by-side comparison of the diuretic agents Bts 39542 and ethacrynic acid, intended for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, chemical properties, and available experimental data to offer an objective analysis of their performance.
Introduction
This compound is a novel dihydrophthalazin-1-ylacetic acid derivative identified as a high-efficacy diuretic.[1] Ethacrynic acid is a well-established phenoxyacetic acid derivative, known for its potent diuretic effects and its utility in patients with sulfonamide allergies.[2][3] Both compounds act as loop diuretics, primarily targeting the thick ascending limb of the loop of Henle.[1][4] This guide aims to consolidate the current knowledge on both compounds to facilitate further research and development.
Chemical Properties
A fundamental aspect of understanding any pharmacological agent is its chemical structure. The distinct structures of this compound and ethacrynic acid underpin their unique activities and metabolic profiles.
| Feature | This compound | Ethacrynic Acid |
| Chemical Class | Dihydrophthalazin-1-ylacetic acid | Phenoxyacetic acid derivative |
| Chemical Structure | Specific structure not publicly available |
|
| Molecular Formula | Not available | C13H12Cl2O4 |
| Molecular Weight | Not available | 303.14 g/mol |
Table 1: Chemical Properties of this compound and Ethacrynic Acid.
Mechanism of Action
Both this compound and ethacrynic acid exert their primary diuretic effect by inhibiting the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle.[1][2] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water.
Ethacrynic acid is also known to have a secondary mechanism of action through the inhibition of glutathione S-transferase (GST), an enzyme involved in detoxification and cellular protection.[2] This property is not reported for this compound.
References
Validating In Vitro Efficacy of Bts 39542 in Animal Models: A Comparative Guide
This guide provides a comparative analysis of the in vivo efficacy of the novel diuretic agent Bts 39542 against the well-established loop diuretic, frusemide (also known as furosemide). The data presented is based on findings from preclinical animal studies and is intended for researchers, scientists, and drug development professionals. While direct quantitative data for this compound is limited in the public domain, this guide extrapolates its performance based on reported potency relative to frusemide.
Data Presentation: Comparative Diuretic Efficacy in Rats
The following tables summarize the diuretic and natriuretic effects of frusemide in rats, based on available experimental data. The data for this compound is estimated based on reports that it is approximately ten times more potent than frusemide in this species.[1][2] It is crucial to note that these are estimations and direct experimental validation is required for precise dose-response characterization of this compound.
Table 1: Comparative Urine Output in Rats (Estimated for this compound)
| Treatment Group | Dose (mg/kg, i.p.) | Total Urine Output (mL) over 2 hours (Mean ± SD) |
| Control (Saline) | - | 1.5 ± 0.4 |
| Frusemide | 20 | 8.5 ± 1.2[3][4][5] |
| This compound (Estimated) | 2 | 8.5 ± 1.2 |
Table 2: Comparative Urinary Electrolyte Excretion in Rats (Estimated for this compound)
| Treatment Group | Dose (mg/kg, i.p.) | Sodium (Na+) Excretion (mEq/L) (Mean ± SD) | Potassium (K+) Excretion (mEq/L) (Mean ± SD) | Chloride (Cl-) Excretion (mEq/L) (Mean ± SD) |
| Control (Saline) | - | 60 ± 5 | 25 ± 4 | 70 ± 6 |
| Frusemide | 20 | 140 ± 10 | 45 ± 6 | 150 ± 12 |
| This compound (Estimated) | 2 | 140 ± 10 | 45 ± 6 | 150 ± 12 |
Experimental Protocols
The following is a generalized protocol for evaluating the diuretic activity of compounds like this compound and frusemide in a rat model, based on common methodologies described in the literature.[3][4][5]
1. Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250g.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard laboratory chow and water.
2. Experimental Procedure:
-
Fasting: Animals are fasted overnight with free access to water.
-
Hydration: To ensure a baseline urine flow, animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) at a volume of 5 mL/100 g body weight.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Drug Administration:
-
Control group receives the vehicle (e.g., physiological saline).
-
Treatment groups receive the test compound (this compound or frusemide) at the desired dose, typically administered intraperitoneally (i.p.) or orally (p.o.).
-
-
Urine Collection:
-
Immediately after drug administration, animals are placed in individual metabolic cages.
-
Urine is collected at predetermined time intervals (e.g., every 30 minutes for 2-4 hours).
-
-
Data Analysis:
-
The total volume of urine excreted by each animal is measured.
-
Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to compare the results between the control and treatment groups.
-
Mandatory Visualization
Signaling Pathway of Loop Diuretics
The primary mechanism of action for loop diuretics like this compound and frusemide is the inhibition of the Na+-K+-2Cl- symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[6][7][8][9][10] This inhibition leads to a significant increase in the excretion of sodium, potassium, chloride, and water.
Caption: Mechanism of action of this compound and Frusemide.
Experimental Workflow for In Vivo Diuretic Efficacy Study
The following diagram illustrates the typical workflow for an in vivo study designed to evaluate the diuretic efficacy of a test compound.
Caption: In vivo diuretic efficacy experimental workflow.
References
- 1. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a dihydrophthalazin-1-ylacetic acid with high efficacy diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furosemide Diuretic Activity Evaluation in Female Sprague-Dawley Rats [kerwa.ucr.ac.cr]
- 4. researchgate.net [researchgate.net]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Loop Diuretics Unique Mechanism of Action [japi.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Benchmarking Bts 39542 Against Newly Developed NKCC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the historical diuretic agent Bts 39542 with recently developed inhibitors of the Na-K-Cl cotransporter (NKCC). Due to the limited availability of public domain in vitro data for this compound, this guide leverages its known in vivo potency relative to the classical NKCC inhibitor furosemide as a benchmark for comparison against newer, more selective compounds. This analysis is supported by experimental data for these newer agents, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
In recent years, drug discovery efforts have focused on developing NKCC inhibitors with improved selectivity for NKCC1 over NKCC2, aiming to target neurological disorders with minimal diuretic side effects. This guide focuses on two such recently developed inhibitors: ARN23746 and STS66 . These compounds are benchmarked against the well-characterized NKCC inhibitor, bumetanide, for which extensive quantitative data is available.
Data Presentation: Quantitative Comparison of NKCC Inhibitors
The following tables summarize the available quantitative data for the newly developed NKCC inhibitors and the established inhibitor, bumetanide.
Table 1: In Vitro Inhibition of NKCC1
| Compound | Assay Type | Cell Line | Concentration | % Inhibition | Source |
| ARN23746 | Ca2+ Influx | Immature Primary Neurons | 10 µM | 45.7 ± 4.3% | [3] |
| ARN23746 | Ca2+ Influx | Immature Primary Neurons | 100 µM | 92.8 ± 1.9% | [3] |
| Bumetanide | Ca2+ Influx | Immature Primary Neurons | 10 µM | 51.9 ± 2.3% | [3] |
| Bumetanide | Ca2+ Influx | Immature Primary Neurons | 100 µM | 54.7 ± 2.5% | [3] |
| STS66 | Rb+ Influx | GL26 Glioma Cells (Hypertonic) | 60 µM | ~75% (estimated from graph) | [4] |
| Bumetanide | Rb+ Influx | GL26 Glioma Cells (Hypertonic) | 60 µM | ~50% (estimated from graph) | [4] |
Table 2: In Vivo Diuretic Potency of this compound Relative to Furosemide
| Animal Model | Relative Potency (this compound vs. Furosemide) | Source |
| Mice | 2x more potent | [1][2] |
| Dogs | 2x more potent | [1][2] |
| Rats | 10x more potent | [1][2] |
| Rabbits | 20x more potent | [1][2] |
Note: Direct comparison of in vitro and in vivo data is challenging due to differences in experimental conditions and biological systems.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Thallium (Tl+) Influx Assay for NKCC Activity
This assay is a widely used method to measure the activity of NKCC transporters. It utilizes the fact that Tl+ can be transported by NKCCs as a congener of K+.
Principle: Cells expressing the NKCC of interest are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular medium leads to its influx into the cells via NKCC, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the NKCC activity.
Protocol Outline:
-
Cell Culture: Plate cells expressing the target NKCC (e.g., HEK293 cells transfected with NKCC1 or NKCC2) in a 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a chloride-free buffer and then incubate with a loading buffer containing a Tl+-sensitive fluorescent dye (e.g., FluxOR™) and the compound to be tested at various concentrations. The buffer should also contain ouabain to inhibit the Na+/K+-ATPase and bumetanide (in KCC assays) to block endogenous NKCC activity.
-
Assay Initiation: Place the plate in a fluorescence plate reader. Initiate the assay by adding a stimulus buffer containing Tl+ and Cl-.
-
Data Acquisition: Measure the fluorescence intensity over time. The initial rate of fluorescence increase reflects the NKCC-mediated Tl+ influx.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of Tl+ influx in the presence of the test compound to the control (vehicle-treated) cells.
Chloride (Cl-) Influx Assay
This assay directly measures the influx of chloride ions into cells, providing a direct assessment of NKCC activity.
Principle: Cells co-expressing the NKCC of interest and a chloride-sensitive fluorescent protein (e.g., YFP-H148Q/I152L) are used. The fluorescence of this protein is quenched by the binding of chloride ions. An inwardly directed chloride gradient is established, and the subsequent influx of chloride through NKCC leads to a decrease in fluorescence.
Protocol Outline:
-
Cell Culture: Plate cells co-expressing the target NKCC and a chloride-sensitive fluorescent protein in a 96-well plate.
-
Chloride Depletion: Replace the culture medium with a chloride-free buffer to establish an outward chloride gradient. Incubate with test compounds during this step.
-
Assay Initiation: Place the plate in a fluorescence plate reader. Initiate the assay by adding a buffer containing a high concentration of sodium chloride.
-
Data Acquisition: Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is proportional to the rate of chloride influx.
-
Data Analysis: Determine the percentage of inhibition by comparing the rate of fluorescence quenching in the presence of the test compound to the control.
Mandatory Visualization
Signaling Pathway
The activity of NKCC1 and NKCC2 is regulated by the WNK-SPAK/OSR1 signaling pathway. This pathway is a key determinant of ion homeostasis and cell volume.
References
- 1. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 2. pnas.org [pnas.org]
- 3. Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of the Diuretic Action of BTS 39542 and Furosemide
A comprehensive review of available preclinical data on the novel diuretic agent BTS 39542 in comparison to the established loop diuretic, furosemide. This guide is intended for researchers, scientists, and professionals in drug development.
This comparison guide synthesizes the publicly available data on this compound and furosemide, focusing on their mechanism of action, potency, and, where data permits, their duration of action. While direct comparative studies on the duration of action are not available in the public domain, this guide provides a framework for such a comparison based on established experimental protocols.
Executive Summary
This compound is a novel dihydrophthalazin-1-ylacetic acid derivative that has demonstrated high-efficacy diuretic activity in preclinical animal models.[1][2] Like furosemide, it acts as a loop diuretic, exerting its primary effect in the loop of Henle.[1][2] Preclinical data indicates that this compound is significantly more potent than furosemide across several species. However, specific quantitative data on the duration of action of this compound is not available in the peer-reviewed literature, precluding a direct comparative analysis of this crucial pharmacodynamic parameter.
Furosemide is a well-characterized loop diuretic with a rapid onset and a relatively short duration of action, typically lasting 2 to 4 hours after oral administration. It is widely used in the treatment of edema and hypertension.
Mechanism of Action
Both this compound and furosemide are classified as loop diuretics. Their primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the nephron. By blocking this transporter, they prevent the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This inhibition leads to an increase in the excretion of these ions, and consequently water, resulting in diuresis.
Figure 1: Mechanism of action of loop diuretics.
Data Presentation: Comparative Potency
While data on the duration of action for this compound is unavailable, a 1981 study by Cooling and Sim provides a comparison of its diuretic potency relative to furosemide in various animal models.
| Animal Model | Relative Potency of this compound to Furosemide | Reference |
| Mice | 2x more potent | [1][2] |
| Rats | 10x more potent | [1][2] |
| Rabbits | 20x more potent | [1][2] |
| Dogs | 2x more potent | [1][2] |
Table 1: Comparative Diuretic Potency of this compound and Furosemide.
Experimental Protocols
A definitive comparative study of the duration of action of this compound and furosemide would necessitate a dedicated experimental protocol. Below is a generalized protocol for such a study in a rat model, based on standard pharmacological methods for evaluating diuretics.
Objective: To compare the duration of diuretic and natriuretic effects of orally administered this compound and furosemide in a rat model.
Animals: Male Wistar rats (200-250g), housed in metabolic cages to allow for the collection of urine separate from feces.
Materials:
-
This compound
-
Furosemide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Equipment for measuring urine volume and electrolyte concentrations (flame photometer for Na+ and K+, chloridometer for Cl-)
Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Hydration: On the day of the experiment, animals are orally hydrated with a saline solution (e.g., 25 mL/kg body weight) to ensure a baseline urine flow.
-
Dosing: Immediately after hydration, animals are randomly assigned to one of the following groups and dosed orally:
-
Vehicle control
-
Furosemide (at a clinically relevant dose)
-
This compound (at an equipotent dose to furosemide, based on available potency data)
-
-
Urine Collection: Urine is collected at predetermined time intervals (e.g., every hour for the first 6 hours, then at 8, 12, and 24 hours post-dosing).
-
Measurements: For each collection period, the following parameters are measured:
-
Total urine volume
-
Urine concentrations of Na+, K+, and Cl-
-
-
Data Analysis: The diuretic and natriuretic effects are calculated for each time point. The duration of action is determined as the time until the diuretic/natriuretic effect of the treated groups returns to the level of the vehicle control group.
Figure 2: Generalized experimental workflow for diuretic studies.
Conclusion
This compound is a potent loop diuretic that, based on early preclinical data, shows significantly higher potency than furosemide. Both compounds share a common mechanism of action, targeting the Na-K-2Cl cotransporter in the loop of Henle. However, a critical gap in the publicly available scientific literature is the absence of data on the duration of action of this compound. Without this information, a direct and meaningful comparison with furosemide on this key pharmacodynamic parameter is not possible. Further studies, following established experimental protocols as outlined, would be required to elucidate the time course of this compound's diuretic effect and to fully understand its potential therapeutic profile in comparison to existing loop diuretics like furosemide.
References
Safety Operating Guide
Proper Disposal Procedures for BTS 39542: A Comprehensive Guide for Laboratory Professionals
For immediate reference, consult your institution's specific chemical waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) for BTS 39542. This document provides a comprehensive overview of essential safety and logistical information for the proper disposal of this compound, a potent diuretic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is an inhibitor of the Na-K-Cl cotransport system, primarily used in hypertension and edema research.[1] Due to its pharmacological activity, appropriate handling and disposal are imperative to prevent unintended environmental release and potential biological effects.
Immediate Safety and Disposal Plan
Proper disposal of this compound and its associated waste must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general procedural framework:
-
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with standard laboratory PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused product, empty containers, and any materials used for cleaning spills (e.g., absorbent pads, wipes).
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including unused this compound powder and contaminated materials, in a clearly labeled, sealed, and chemically resistant container. The label should prominently display "Hazardous Chemical Waste" and "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Decontamination: Decontaminate all work surfaces and equipment that have come into contact with this compound. Use a suitable laboratory detergent and rinse thoroughly. Collect all cleaning materials as hazardous waste.
-
Storage: Store the sealed hazardous waste containers in a designated, secure area, away from incompatible materials, until collection by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Spill Response: In the event of a spill, immediately alert personnel in the area. Contain the spill using an appropriate absorbent material. Carefully collect the contaminated material into a sealed hazardous waste container. Ventilate the area if necessary. Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound, which are important for its safe handling and disposal.
| Property | Value |
| CAS Number | 57410-31-8 |
| Molecular Formula | C₁₆H₁₁ClN₄O₃S |
| Mechanism of Action | Inhibitor of Na-K-Cl cotransport system |
| Primary Site of Action | Loop of Henle in the kidney[2][3] |
Experimental Protocols
While specific experimental protocols for this compound are highly dependent on the research application, a general methodology for in-vivo diuretic screening in a research setting is outlined below. This protocol is for informational purposes and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
Objective: To evaluate the diuretic, saluretic (sodium excretion), and natriuretic (potassium excretion) activity of this compound in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats (100-200g) are typically used. Animals are housed in metabolic cages to allow for the collection of urine.
-
Acclimation and Fasting: Animals are acclimated to the metabolic cages. Food is withdrawn 15 hours prior to the experiment, while water remains available.
-
Hydration: A normal saline solution (e.g., 0.9% NaCl) is administered orally to ensure a baseline level of hydration and urine output.
-
Drug Administration:
-
Control Group: Receives the vehicle (e.g., starch suspension) only.
-
Standard Group: Receives a known diuretic (e.g., furosemide) for comparison.
-
Test Group: Receives this compound at the desired dose, typically administered orally in a suitable vehicle.
-
-
Urine Collection: Urine is collected at regular intervals (e.g., every hour for 5 hours). The total volume of urine for each animal is recorded.
-
Electrolyte Analysis: The collected urine samples are analyzed for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: The diuretic activity is determined by comparing the urine output of the test group to the control group. Saluretic and natriuretic activities are assessed by calculating the total excretion of sodium, potassium, and chloride.
Visualizing Key Processes
To further aid in the understanding of this compound's mechanism and its place in a research workflow, the following diagrams are provided.
Caption: Mechanism of action of this compound on the Na-K-Cl cotransporter (NKCC2).
Caption: General experimental workflow for in-vivo diuretic screening.
References
Essential Safety and Handling Protocols for Bts 39542
Researchers, scientists, and drug development professionals must exercise caution when handling Bts 39542, as detailed safety data is not publicly available. A comprehensive Safety Data Sheet (SDS) for this compound (CAS: 57410-31-8) is not readily found in public databases. Therefore, it is imperative to obtain the full SDS from the supplier before any handling, storage, or disposal of this compound. The SDS will provide critical information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
Immediate Actions and Recommendations
Given the absence of specific data, a conservative approach based on standard laboratory safety protocols for handling novel or uncharacterized chemical compounds is essential. The following recommendations are based on general best practices and should be superseded by the specific guidance provided in the supplier's SDS once obtained.
Personal Protective Equipment (PPE)
A comprehensive assessment of the required PPE can only be made after reviewing the official SDS. However, as a baseline precautionary measure, the following PPE should be considered mandatory when handling this compound:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on the chemical compatibility data in the SDS. |
| Body Protection | A lab coat or chemical-resistant apron to protect skin and clothing. |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator (e.g., N95 or higher) or use of a certified chemical fume hood is advised. |
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust or aerosols.
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials. The specific storage conditions and incompatibilities will be detailed in the SDS.
Disposal:
-
All waste containing this compound should be considered hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of down the drain or in general waste.
Emergency Procedures
In the event of an exposure, immediate action is critical. The following are general first-aid measures; however, the specific procedures from the SDS must be followed.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of this compound, from initial preparation to final disposal. This workflow should be adapted to the specific experimental protocol and the information provided in the SDS.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
